molecular formula C7H6FNO2 B1270789 5-Amino-2-fluorobenzoic acid CAS No. 56741-33-4

5-Amino-2-fluorobenzoic acid

Cat. No.: B1270789
CAS No.: 56741-33-4
M. Wt: 155.13 g/mol
InChI Key: WYGAIOJWQDRBRJ-UHFFFAOYSA-N
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Description

5-Amino-2-fluorobenzoic acid (CAS 56741-33-4) is a multifunctional aromatic compound with a molecular formula of C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. This compound features a benzoic acid core substituted with both amino and fluorine functional groups, making it a valuable building block in various research fields. Its physical properties include a melting point of approximately 190 °C and a predicted boiling point of 351.3 °C. In materials science , this compound has demonstrated significant value as a multifunctional additive. Recent research has shown that incorporating this compound into perovskite precursor solutions effectively passivates defects in the active layer. The functional groups (-COOH, -NH₂, -F) work synergistically to suppress non-radiative recombination, improve film crystallinity, and enhance overall device performance and longevity. This application has led to perovskite solar cells achieving a power conversion efficiency of 20.37% and maintaining 79% of their initial efficiency after 700 hours, highlighting the compound's role in advancing sustainable energy technologies. In pharmaceutical and biochemical research , the compound serves as a key synthetic intermediate. It is widely utilized in the development of various pharmaceuticals, including anti-inflammatory and analgesic drugs. Its structural features also make it useful in studies investigating enzyme inhibition and receptor binding, helping researchers elucidate biological pathways and drug interactions. Furthermore, it finds applications in agricultural chemistry for the development of herbicides and pesticides, as well as in material science for the production of specialty polymers and coatings. Please note that this product is intended for research purposes only and is not designed for diagnostic or therapeutic use. Handle with care, referring to the safety data sheet for proper handling and storage instructions, which recommend storing in a cool, dark place under an inert atmosphere.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGAIOJWQDRBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371016
Record name 5-Amino-2-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56741-33-4
Record name 5-Amino-2-fluorobenzoic acid
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Record name 5-Amino-2-fluorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-Amino-2-fluorobenzoic acid (CAS Number: 56741-33-4). The information is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound is a substituted aromatic carboxylic acid. Its physical characteristics are crucial for its handling, formulation, and application in various scientific fields, including medicinal chemistry and materials science.

Data Presentation

The following table summarizes the key physical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₆FNO₂[1][2][3]
Molecular Weight 155.13 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 190-191 °C
Boiling Point 351.3 °C at 760 mmHg
Density 1.43 g/cm³
pKa (Predicted) 2.41 ± 0.10
Solubility No experimental data found. General solubility is expected in polar organic solvents.

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of aromatic amino acids are outlined below. These protocols are generalized and can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of dry this compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.

  • The measurement is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a vial.

  • The vial is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C).

  • The mixture is agitated until equilibrium is reached (typically 24-48 hours).

  • The suspension is allowed to settle, and an aliquot of the supernatant is withdrawn and filtered to remove any undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a calibrated analytical method.

  • The solubility is expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A known amount of this compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture).

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.

  • The pH of the solution is recorded after each addition of titrant, allowing the reading to stabilize.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point on the titration curve. For a compound with both an acidic and a basic group, two pKa values will be obtained.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a chemical compound like this compound.

G cluster_0 Compound Acquisition and Purity Assessment cluster_1 Determination of Fundamental Physical Properties cluster_2 Solution and Spectral Properties cluster_3 Data Compilation and Reporting A Obtain Sample of This compound B Purity Analysis (e.g., HPLC, NMR) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Density Measurement B->E F Solubility Studies (Aqueous and Organic Solvents) B->F G pKa Determination B->G H Spectroscopic Analysis (NMR, IR, MS) B->H I Summarize Data in Tables C->I D->I E->I F->I G->I H->I K Generate Technical Guide I->K J Document Experimental Protocols J->K

Workflow for Physical Property Characterization.

Concluding Remarks

References

5-Amino-2-fluorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-2-fluorobenzoic Acid: Core Molecular Properties

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide provides the core molecular information for this compound.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below.

PropertyValueCitation
Molecular Formula C₇H₆FNO₂[1][2]
Molecular Weight 155.13 g/mol [1][2]
Empirical Formula (Hill Notation) C₇H₆FNO₂[1]

It is important to note that the isomer 2-Amino-5-fluorobenzoic acid shares the same molecular formula and weight[3][4].

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its key molecular identifiers.

A This compound B Molecular Formula: C₇H₆FNO₂ A->B has C Molecular Weight: 155.13 g/mol A->C has

Caption: Molecular properties of this compound.

References

A Technical Guide to the Solubility of 5-Amino-2-fluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an overview of the solubility of aminofluorobenzoic acids in organic solvents, with a focus on providing a framework for determining the solubility of 5-Amino-2-fluorobenzoic acid. Due to a lack of specific quantitative data in publicly accessible literature for this compound, this document presents solubility data for its isomer, 2-Amino-5-fluorobenzoic acid, to serve as a reference point. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound in an organic solvent is provided, alongside a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is an organic compound with the molecular formula C₇H₆FNO₂.[1][2] As a substituted benzoic acid, its solubility in various organic solvents is a critical parameter in numerous applications, including pharmaceutical synthesis, purification, and formulation. Understanding the solubility profile of this compound is essential for designing efficient reaction conditions, developing crystallization processes, and formulating drug delivery systems.

This guide addresses the current landscape of solubility data for this compound and provides a practical approach for its experimental determination.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, qualitative and some quantitative data are available for the isomeric compound, 2-Amino-5-fluorobenzoic acid. This information can serve as a useful, albeit approximate, guide for solvent selection in studies involving this compound.

It is generally observed that 2-Amino-5-fluorobenzoic acid exhibits moderate solubility in polar organic solvents.[3]

Table 1: Quantitative Solubility of 2-Amino-5-fluorobenzoic Acid in Select Organic Solvents

SolventChemical ClassSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Sulfoxide~30[4][5]
Dimethylformamide (DMF)Amide~30[4][5]
EthanolAlcohol~20[4][5]
MethanolAlcoholSoluble (qualitative)[6][7]

Note: The data presented in this table is for the isomer 2-Amino-5-fluorobenzoic acid and should be used as an estimation for this compound with caution. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is a standard and reliable technique for obtaining equilibrium solubility data.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Analysis:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as mg/mL or mol/L, based on the determined concentration and the volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Constant Temperature Shaking) prep->equil Excess Solute + Solvent sampling Sampling and Filtration of Supernatant equil->sampling Attainment of Equilibrium analysis Concentration Analysis (e.g., HPLC, UV-Vis) sampling->analysis Clear Filtrate calc Solubility Calculation analysis->calc Concentration Data

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic Data and Experimental Protocols for 5-Amino-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-fluorobenzoic acid (CAS No. 446-08-2)[1], a compound of interest in various chemical and pharmaceutical research fields. The guide presents available and predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for data acquisition, and illustrates a typical analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.5-7.7dd~9, ~31HH-6
~7.0-7.2ddd~9, ~9, ~31HH-4
~6.8-7.0dd~9, ~51HH-3
~4.0-5.0br s-2H-NH₂
~11.0-13.0br s-1H-COOH

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~168C=O
~155 (d, ¹JCF ≈ 240 Hz)C-F
~145C-NH₂
~120 (d)C-H
~118 (d)C-H
~115 (d)C-H
~110C-COOH

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

The infrared spectrum of this compound has been recorded and analyzed[2]. The key absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (Carboxylic Acid)
3500-3300MediumN-H stretch (Amine)
3100-3000MediumAromatic C-H stretch
1700-1650StrongC=O stretch (Carboxylic Acid)
1620-1580MediumN-H bend (Amine) & C=C stretch (Aromatic)
1300-1200StrongC-O stretch (Carboxylic Acid)
1250-1000StrongC-F stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
155High[M]⁺ (Molecular Ion)
138Medium[M - OH]⁺
110Medium[M - COOH]⁺
93Medium[M - COOH - F]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Use a vortex mixer or sonicator to ensure complete dissolution.

    • Filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Observe frequency: 400 MHz

      • Solvent: DMSO-d₆

      • Temperature: 298 K

      • Pulse sequence: Standard single-pulse experiment

      • Number of scans: 16-64

      • Relaxation delay: 1-2 seconds

      • Spectral width: -2 to 14 ppm

    • ¹³C NMR:

      • Observe frequency: 100 MHz

      • Solvent: DMSO-d₆

      • Temperature: 298 K

      • Pulse sequence: Proton-decoupled single-pulse experiment

      • Number of scans: 1024-4096

      • Relaxation delay: 2-5 seconds

      • Spectral width: 0 to 200 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain a Fourier-Transform Infrared (FT-IR) spectrum of this compound.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours and cool in a desiccator.

    • In an agate mortar, grind 1-2 mg of this compound to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and grind the mixture until a homogenous, fine powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared Spectrometer

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be recorded.

  • Data Acquisition and Processing:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • Instrument Parameters (for a Quadrupole or Ion Trap Mass Spectrometer):

    • Ionization mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Capillary voltage: 3-5 kV

    • Drying gas (N₂): Flow rate and temperature optimized for the instrument and solvent.

    • Nebulizer pressure: Optimized for stable spray.

    • Mass range: m/z 50-500

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum.

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • If fragmentation is desired (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow Sample Compound Synthesis and Purification NMR_Prep NMR Sample Preparation Sample->NMR_Prep IR_Prep IR Sample Preparation Sample->IR_Prep MS_Prep MS Sample Preparation Sample->MS_Prep NMR_Acq NMR Data Acquisition NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq MS Data Acquisition MS_Prep->MS_Acq NMR_Proc NMR Data Processing NMR_Acq->NMR_Proc IR_Proc IR Data Processing IR_Acq->IR_Proc MS_Proc MS Data Processing MS_Acq->MS_Proc Analysis Structural Elucidation and Data Interpretation NMR_Proc->Analysis IR_Proc->Analysis MS_Proc->Analysis Report Final Report and Documentation Analysis->Report

Caption: General workflow for spectroscopic characterization of a chemical compound.

References

Synthesis of 5-Amino-2-fluorobenzoic Acid from 4-Fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and scalable synthetic route to produce 5-Amino-2-fluorobenzoic acid, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, 4-fluoroaniline. The described methodology follows a multi-step pathway involving condensation, cyclization, and oxidative cleavage reactions.

Synthetic Pathway Overview

The synthesis of this compound from 4-fluoroaniline proceeds through a three-step reaction sequence. The initial step involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to yield N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. This intermediate subsequently undergoes an intramolecular cyclization in the presence of concentrated sulfuric acid to form 5-fluoro-1H-indole-2,3-dione. The final step is an oxidative cleavage of the indole-2,3-dione ring using hydrogen peroxide under alkaline conditions to afford the target molecule, this compound.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 4-Fluoroaniline 4-Fluoroaniline N-(4-fluorophenyl)-2-(hydroxyimino)acetamide N-(4-fluorophenyl)-2-(hydroxyimino)acetamide 4-Fluoroaniline->N-(4-fluorophenyl)-2-(hydroxyimino)acetamide Condensation 5-Fluoro-1H-indole-2,3-dione 5-Fluoro-1H-indole-2,3-dione N-(4-fluorophenyl)-2-(hydroxyimino)acetamide->5-Fluoro-1H-indole-2,3-dione Cyclization This compound This compound 5-Fluoro-1H-indole-2,3-dione->this compound Oxidative Cleavage

Caption: Overall synthetic pathway from 4-fluoroaniline.

Experimental Protocols

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

This initial condensation reaction forms the core backbone of the intermediate required for the subsequent cyclization.

Step1_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Chloral Hydrate in Water C Combine Solutions in Reaction Vessel A->C B Dissolve 4-Fluoroaniline & Hydroxylamine HCl in Water + Conc. HCl B->C D Heat to Reflux for 2 hours C->D E Hot Filtration D->E F Recrystallize from Water E->F G Dry the Product F->G

Caption: Workflow for the synthesis of Intermediate 1.

Methodology:

  • Prepare a solution of chloral hydrate by dissolving 18.2 g in 400 mL of water.

  • In a separate vessel, prepare a solution of 4-fluoroaniline by dissolving 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water, followed by the addition of 9 mL of concentrated hydrochloric acid. Stir until a clear yellow solution is obtained.[1]

  • The chloral hydrate solution is added to a 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer.

  • The 4-fluoroaniline solution is then added to the flask. A white flocculent precipitate will form immediately.

  • The reaction mixture is heated to reflux and maintained for 2 hours.

  • The mixture is then filtered while still hot under reduced pressure to collect the brownish-yellow filter cake.

  • The crude product is recrystallized from hot water, filtered after cooling, and dried to yield N-(4-fluorophenyl)-2-(hydroxyimino)acetamide as a white solid.[2]

Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione

The second step involves an acid-catalyzed intramolecular cyclization to form the indole-2,3-dione ring system.

Step2_Workflow cluster_reaction Reaction cluster_workup Work-up A Add Conc. Sulfuric Acid to Reaction Vessel B Heat Sulfuric Acid to 60°C ± 10°C A->B C Add N-(4-fluorophenyl)-2-(hydroxyimino)acetamide B->C D Heat at 85-90°C for 20 minutes C->D E Pour Reaction Mixture into Crushed Ice D->E F Filter the Precipitate E->F G Dry the Product at Low Temperature F->G

Caption: Workflow for the synthesis of Intermediate 2.

Methodology:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, add 95 mL of 98% concentrated sulfuric acid.

  • Heat the sulfuric acid to 60°C ± 10°C.

  • Add 22.2 g of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step.

  • Increase the temperature to 85-90°C and maintain for 20 minutes.

  • After the reaction is complete, pour the reaction solution into crushed ice, which will cause an orange-red solid to precipitate.

  • Filter the solid and dry at a low temperature to obtain 5-fluoro-1H-indole-2,3-dione.[1]

Step 3: Synthesis of this compound

The final step is the oxidative cleavage of the heterocyclic ring to yield the desired product.

Step3_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 5-Fluoro-1H-indole-2,3-dione in NaOH solution B Add Hydrogen Peroxide A->B C Maintain Reaction Temperature B->C D Filter with Activated Carbon C->D E Cool and Acidify with HCl to pH 4-5 D->E F Filter the Precipitate E->F G Recrystallize from Xylene F->G H Dry the Final Product G->H

Caption: Workflow for the synthesis of the final product.

Methodology:

  • The oxidation is carried out under alkaline conditions using hydrogen peroxide. The preferred alkali is sodium hydroxide or potassium hydroxide at a concentration of 15-25% (w/w).[1]

  • The molar ratio of 5-fluoro-1H-indole-2,3-dione to hydrogen peroxide is preferably between 1:2.5 and 1:4.0.[1]

  • The oxidation reaction temperature should be controlled between 80-90°C.[1]

  • After the reaction is complete, the solution is filtered with activated carbon while hot.

  • The filtrate is then cooled in an ice-water bath, and hydrochloric acid is added dropwise to adjust the pH to 4-5, causing the product to precipitate.

  • The precipitate is filtered, and the filter cake is recrystallized with xylene.

  • The purified product is dried to obtain this compound as a light-yellow needle-shaped solid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepProductYield (%)Melting Point (°C)
1N-(4-fluorophenyl)-2-(hydroxyimino)acetamide69.3Not Reported
25-Fluoro-1H-indole-2,3-dione89.9216.9 - 217.2
3This compound69.8181.1 - 182.5

Analytical Data for this compound

The structure of the final product has been confirmed by the following analytical methods[1]:

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3450, 3190, 1680, 1570, 1430, 1240, 830, 760, 680

  • Mass Spectrometry (MS) (EI): m/z 155 (M⁺), 137 (M⁺ - H₂O), 110 (M⁺ - OH - CO), 109 (M⁺ - OH - CO - H)

  • ¹H Nuclear Magnetic Resonance (¹H NMR) (500MHz, DMSO-d₆) δ: 6.76 (dd, J=4.8Hz, J=9.0Hz, 1H), 7.15 (m, J=8.5Hz, J=9.0Hz, 1H), 7.37 (dd, J=8.5Hz, J=3.0Hz, 1H)

Conclusion

This technical guide provides a comprehensive overview of a viable synthetic route for this compound starting from 4-fluoroaniline. The detailed experimental protocols, workflow diagrams, and quantitative data offer valuable insights for researchers and professionals in the field of pharmaceutical development and organic synthesis. The presented method utilizes readily available starting materials and reagents, with high yields reported for the intermediate steps.

References

An In-depth Technical Guide to the Safety and Handling of 5-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Amino-2-fluorobenzoic acid (CAS No. 56741-33-4). The following sections detail the material's hazards, safe handling procedures, emergency response, and disposal, compiled to ensure the safety of laboratory and research personnel.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic compound used in chemical synthesis and research. Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Solid, powder
Color Dark cream/beige
Melting Point 190-191 °C
Boiling Point 351.3 °C at 760 mmHg
Density 1.43 g/cm³
Flash Point 166.3 °C
pKa 2.41 ± 0.10 (Predicted)
Storage Temperature Room temperature, in a dark, inert atmosphere

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are outlined below. It is important to note that the toxicological properties of this compound have not been fully investigated.

GHS ClassificationCodeDescription
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

  • GHS07 (Exclamation Mark)

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor

An In-depth Technical Guide to the Chemical Stability and Storage of 5-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 5-Amino-2-fluorobenzoic acid. The information is compiled from safety data sheets, product information, and analogous scientific literature to ensure safe handling, maintain compound integrity, and support its application in research and drug development.

Core Chemical Properties and Stability Profile

This compound is a crystalline solid that is generally stable under standard laboratory conditions.[1] However, its stability can be influenced by exposure to air, light, and elevated temperatures.[1][2] Understanding these sensitivities is crucial for maintaining the compound's purity and reactivity for experimental use.

General Stability

The compound is considered stable under normal handling and storage protocols.[1] For long-term viability, specific storage conditions are recommended to mitigate potential degradation. One supplier suggests a shelf life of at least four years when stored at -20°C.[3][4][5]

Sensitivity to Environmental Factors
  • Air Sensitivity: The compound is noted to be air-sensitive, and it is recommended to be stored under an inert gas atmosphere, such as nitrogen or argon.[1]

  • Light Sensitivity: Exposure to light may alter the compound.[2] Therefore, it should be stored in a dark place or in an opaque container.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the physical properties and storage of this compound.

ParameterValueSource
Storage Temperature 2-8°C or -20°C[1][3]
Long-Term Stability ≥ 4 years (at -20°C)[3][4][5]
Melting Point 190 °C[7]
Solubility in Ethanol ~20 mg/mL[3]
Solubility in DMSO ~30 mg/mL[3]
Solubility in DMF ~30 mg/mL[3]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

  • Storage Container: Store in a tightly sealed, light-resistant container.[1][2]

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon).[1][6]

  • Temperature: Store in a refrigerator at 2-8°C for short-term storage or in a freezer at -20°C for long-term storage.[1][3]

  • Environment: Keep in a dry and well-ventilated area.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[1][4]

Potential Degradation Pathways and Hazardous Decomposition

Under elevated temperatures, such as in a fire, this compound can decompose to produce hazardous substances, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen fluoride (HF)[8]

The primary thermal degradation pathway for aminobenzoic acids is often decarboxylation, leading to the loss of carbon dioxide.[3][9]

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not widely published, the following are detailed, generalized experimental protocols for assessing the thermal and photostability of similar chemical entities. These protocols can be adapted to evaluate this specific compound.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These methods are used to determine the thermal stability and decomposition profile of a compound.

1. Thermogravimetric Analysis (TGA) Protocol:

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (e.g., alumina or platinum).

  • Procedure:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at an initial temperature of 25°C for 5-10 minutes.

    • Heat the sample from 25°C to a final temperature of approximately 300°C at a constant heating rate of 10°C/min.

    • Continuously record the sample's mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

2. Differential Scanning Calorimetry (DSC) Protocol:

  • Objective: To determine the melting point and to observe any endothermic or exothermic events associated with decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

  • Procedure:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at an initial temperature of 25°C for 5 minutes.

    • Heat the sample from 25°C to a temperature above its melting point (e.g., 220°C) at a constant heating rate of 10°C/min.

    • Continuously record the heat flow to the sample relative to the reference.

  • Data Analysis: Plot the heat flow versus temperature. A sharp endothermic peak will indicate the melting point. Any exothermic peaks following the melt may indicate decomposition.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[10][11] These studies expose the compound to stress conditions more severe than accelerated stability testing.[10][12]

1. Acid and Base Hydrolysis:

  • Procedure:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

2. Oxidative Degradation:

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period, protected from light.

    • At specified time points, withdraw samples and quench the reaction if necessary.

    • Analyze the samples by HPLC.

3. Photostability Testing:

  • Procedure:

    • Expose a solid sample of this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

    • A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for assessing the chemical stability of a compound like this compound.

Stability_Testing_Workflow cluster_0 Initial Characterization cluster_1 Forced Degradation Studies cluster_2 Long-Term Stability Study cluster_3 Analysis and Reporting start This compound Sample physchem Physical-Chemical Characterization (Appearance, Purity, Solubility) start->physchem stress_conditions Exposure to Stress Conditions physchem->stress_conditions storage Storage under Recommended Conditions (e.g., 2-8°C and -20°C) physchem->storage acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photostability stress_conditions->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis sampling Periodic Sampling (e.g., 0, 3, 6, 12 months) storage->sampling sampling->analysis data_analysis Data Analysis (Degradation Profile, Rate Constants) analysis->data_analysis report Stability Report Generation data_analysis->report

References

Potential Research Areas for 5-Amino-2-fluorobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-fluorobenzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of reactive functional groups and the advantageous properties of fluorine substitution. This technical guide explores potential research avenues for its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document provides a comprehensive overview for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound class. Key areas of opportunity include the development of novel kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK), and the exploration of their anti-inflammatory and anticancer properties.

Introduction

This compound serves as a valuable starting material for the synthesis of a diverse array of bioactive molecules. The presence of an amino group, a carboxylic acid, and a fluorine atom provides multiple points for chemical modification, enabling the generation of libraries of derivatives with varied physicochemical properties. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide will delve into specific, promising research areas for derivatives of this scaffold.

Synthesis of this compound Derivatives

The chemical versatility of this compound allows for the synthesis of a wide range of derivatives, including amides, hydrazides, and various heterocyclic compounds.

Amide Derivatives

A primary route for derivatization is the formation of amides via the reaction of the carboxylic acid group with various amines.

Experimental Protocol: General Amidation Procedure

A common and direct pathway to synthesize 5-amino-2-fluorobenzamide derivatives involves the amidation of this compound.[1]

  • Step 1: Activation of Carboxylic Acid. To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature for 30 minutes to form an activated ester.

  • Step 2: Amine Coupling. The desired amine is then added to the reaction mixture. The reaction is stirred at room temperature or slightly elevated temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. The reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired amide derivative.

Logical Workflow for Amide Synthesis

G cluster_start Starting Material cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification cluster_product Product start This compound activation EDC, HOBt in DCM/DMF start->activation amine Primary or Secondary Amine activation->amine coupling Stir at RT amine->coupling workup Aqueous Wash coupling->workup purification Column Chromatography workup->purification product 5-Amino-2-fluorobenzamide Derivative purification->product

Caption: General workflow for the synthesis of 5-amino-2-fluorobenzamide derivatives.

Heterocyclic Derivatives

The amino and carboxylic acid functionalities of this compound can be utilized to construct various heterocyclic systems, such as pyrazoles, which are known to exhibit a wide range of biological activities.

Potential Research Areas and Biological Activities

Derivatives of this compound hold promise in several therapeutic areas, including oncology and inflammatory diseases.

Kinase Inhibition

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 5-amino-2-fluorobenzamide scaffold is structurally similar to moieties found in known kinase inhibitors, suggesting its potential in this area.

3.1.1. Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Several BTK inhibitors are currently on the market or in clinical development. The 5-amino-2-fluorobenzamide core can serve as a foundational element for the design of novel BTK inhibitors.

BCR_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation

Caption: The drug discovery process starting from the this compound scaffold.

Future research should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space around the this compound core.

  • Structure-Activity Relationship (SAR) studies: To understand the relationship between chemical structure and biological activity, guiding the design of more potent and selective compounds.

  • In-depth mechanistic studies: To elucidate the specific molecular targets and signaling pathways modulated by these derivatives.

  • In vivo evaluation: To assess the efficacy and pharmacokinetic properties of promising lead compounds in animal models.

References

Methodological & Application

Application Notes and Protocols: 5-Amino-2-fluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-2-fluorobenzoic acid as a versatile building block in medicinal chemistry. Its unique structure, featuring a fluorine atom, an amino group, and a carboxylic acid, allows for its incorporation into a variety of heterocyclic scaffolds, leading to the development of potent therapeutic agents. This document details its application in the synthesis of anticancer agents, specifically quinazolinone derivatives, and kinase inhibitors targeting Bruton's tyrosine kinase (Btk).

Application I: Synthesis of Quinazolinone-Based Anticancer Agents

This compound is a key precursor for the synthesis of quinazolinone derivatives, a class of compounds known for their broad spectrum of biological activities, including potent anticancer effects. The fluorine substitution can enhance metabolic stability and cell permeability of the final compounds.

Quantitative Data: Anticancer Activity of Quinazolinone Derivatives

The following table summarizes the in vitro cytotoxic activity of representative quinazolinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinazolinone Derivative AA549 (Lung)0.44Gefitinib-
Quinazolinone Derivative BPC-3 (Prostate)17.08 ± 3.615-Fluorouracil-
Quinazolinone Derivative CSMMC-7721 (Liver)15.68 ± 1.645-Fluorouracil-
Quinazolinone Derivative DNCI-H460 (Lung)0.789Erlotinib0.045 ± 0.003
Quinazolinone Derivative EMCF-7 (Breast)8.69--
Quinazolinone Derivative FHeLa (Cervical)6.65--

Note: The specific structures of the quinazolinone derivatives A-F are varied and can be found in the cited literature. The data presented here is a compilation from multiple sources to illustrate the potential of this class of compounds.[1][2][3][4]

Experimental Protocol: Synthesis of a Representative Quinazolinone Derivative

This protocol describes a general two-step synthesis of a 2,3-disubstituted quinazolin-4(3H)-one from this compound.

Step 1: Synthesis of 2-Amino-5-fluorobenzamide

  • To a solution of this compound (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable organic solvent (e.g., dichloromethane).

  • Cool the solution to 0°C and bubble ammonia gas through the solution until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Amino-5-fluorobenzamide.

Step 2: Cyclization to form the Quinazolinone Core

  • A mixture of 2-Amino-5-fluorobenzamide (1.0 eq) and a substituted benzaldehyde (1.2 eq) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired quinazolinone derivative.[4][5]

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazolinone derivatives in culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Diagram: General Workflow for Anticancer Drug Screening

G cluster_0 Synthesis & Preparation cluster_1 In Vitro Cytotoxicity Assay cluster_2 Data Analysis A This compound B Synthesis of Quinazolinone Derivative A->B C Compound Characterization (NMR, MS) B->C D Stock Solution Preparation C->D G Treatment with Quinazolinone Derivatives D->G E Cell Culture (e.g., A549, MCF-7) F Cell Seeding in 96-well Plates E->F F->G H MTT Assay G->H I Absorbance Measurement H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K

Workflow for Synthesis and Anticancer Screening.

Application II: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

This compound can be utilized as a scaffold for the development of potent and selective Btk inhibitors. Btk is a key kinase in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.

Quantitative Data: Btk Inhibitory Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative Btk inhibitors.

Compound ClassBtk IC50 (nM)Reference CompoundBtk IC50 (nM)
Phenyl-purin-amine Derivative0.4Ibrutinib0.3
Carbazole Carboxamide Derivative7AVL-2920.6
2,5-diaminopyrimidine Derivative14--

Note: The specific structures of these derivatives are complex and can be found in the cited literature. The data illustrates the potency that can be achieved with scaffolds derivable from aminobenzoic acid precursors.[6][7][8]

Experimental Protocol: Synthesis of a Representative Btk Inhibitor Scaffold

This protocol outlines a general method for the synthesis of an N-phenyl-2-aminobenzamide scaffold, a common core in many kinase inhibitors.

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Amide Bond Formation: Add the desired aniline derivative (1.0 eq) to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-amino-5-fluorobenzamide derivative.

Experimental Protocol: In Vitro Btk Enzymatic Assay

This protocol describes a common method for determining the in vitro enzymatic activity of Btk and the inhibitory potential of synthesized compounds using a luminescence-based assay.

  • Reagent Preparation: Prepare Btk enzyme, substrate (e.g., a poly-GT peptide), and ATP solutions in a suitable kinase buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the Btk enzyme, the test compound, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP, which is then used in a luciferase reaction to produce light.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition of Btk activity for each compound concentration and determine the IC50 value.

Diagram: Btk Signaling Pathway and Inhibition

G cluster_0 B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Btk Btk Lyn_Syk->Btk PLCg2 PLCγ2 Btk->PLCg2 Downstream Downstream Signaling (NF-κB, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Btk Inhibitor (derived from this compound) Inhibitor->Btk Inhibition

Simplified Btk Signaling Pathway and Point of Inhibition.

References

Synthesis of Quinolone Precursors from 5-Amino-2-fluorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry, serving as a key starting material for the synthesis of a variety of bioactive molecules and drug precursors. Its unique substitution pattern, featuring an amine, a carboxylic acid, and a fluorine atom, allows for diverse functionalization and the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of a quinolone-based drug precursor, 4-hydroxy-2,8-bis(trifluoromethyl)quinoline-6-carboxylic acid, from this compound. Quinolone derivatives are a prominent class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.

Introduction

Fluorinated aromatic compounds are of significant interest in drug discovery due to the ability of the fluorine atom to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a readily available starting material that incorporates these advantages. It is particularly useful in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive heterocyclic compounds.[1] This application note focuses on a well-established synthetic route, the Gould-Jacobs reaction, to prepare a highly functionalized quinolone derivative from this compound. Quinolones are crucial precursors for a wide range of pharmaceuticals.

Synthetic Pathway Overview

The synthesis of 4-hydroxy-2,8-bis(trifluoromethyl)quinoline-6-carboxylic acid from this compound proceeds via a two-step sequence:

  • Condensation: An initial condensation reaction between this compound and ethyl 4,4,4-trifluoroacetoacetate.

  • Cyclization: A subsequent thermal cyclization of the intermediate to form the quinolone ring system.

This pathway is a modification of the classic Gould-Jacobs reaction for quinoline synthesis.

Synthetic_Pathway A This compound C Intermediate A->C Condensation B Ethyl 4,4,4-trifluoroacetoacetate B->C D 4-Hydroxy-2,8-bis(trifluoromethyl) quinoline-6-carboxylic acid C->D Thermal Cyclization

Caption: Synthetic workflow for the target quinolone precursor.

Experimental Protocols

Synthesis of 4-hydroxy-2,8-bis(trifluoromethyl)quinoline-6-carboxylic acid

This protocol is adapted from established methods for the synthesis of similar quinolone structures.

Materials:

  • This compound

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Dowtherm A (or other high-boiling point solvent)

  • Ice

  • Distilled water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Condensation and Cyclization:

    • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 equivalent).

    • Slowly add polyphosphoric acid to the mixture with stirring.

    • Heat the reaction mixture to 120-150°C and stir for 3 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice water with vigorous stirring. This will precipitate the crude product.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-hydroxy-2,8-bis(trifluoromethyl)quinoline-6-carboxylic acid.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of quinolone derivatives via the Gould-Jacobs reaction.

ParameterValueReference
Starting Material This compound-
Reagent Ethyl 4,4,4-trifluoroacetoacetate-
Catalyst/Solvent Polyphosphoric acid[2]
Reaction Temperature 120-150 °C[2]
Reaction Time 3 hours[2]
Expected Yield 20-91% (Varies based on specific substrates)[2]
Purification Method Recrystallization or Column Chromatography-

Biological Significance and Signaling Pathway

Quinolone derivatives are known to exhibit a wide range of biological activities. Fluoroquinolones, a major class of antibiotics, act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. The inhibition of these enzymes leads to strand breaks in the bacterial DNA, ultimately resulting in cell death.

Signaling_Pathway cluster_bacterium Bacterial Cell DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication Gyrase DNA Gyrase Gyrase->DNA Supercoiling TopoIV Topoisomerase IV TopoIV->DNA Decatenation CellDeath Cell Death Replication->CellDeath Disruption Quinolone Quinolone Precursor (e.g., Fluoroquinolone) Quinolone->Gyrase Inhibition Quinolone->TopoIV Inhibition

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

This compound is a key starting material for the synthesis of medicinally relevant quinolone derivatives. The protocol described provides a reliable method for the preparation of a 4-hydroxy-2,8-bis(trifluoromethyl)quinoline-6-carboxylic acid precursor. The versatility of the quinolone scaffold allows for further chemical modifications to develop novel therapeutic agents targeting a range of diseases. The provided workflow and biological context serve as a valuable resource for researchers in the field of drug discovery and development.

References

5-Amino-2-fluorobenzoic Acid: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group for cyclization reactions, a carboxylic acid for further derivatization, and a fluorine atom to enhance pharmacological properties, makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds. These heterocycles often form the core structures of pharmacologically active agents, including anticancer, anti-inflammatory, and central nervous system-targeting drugs. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds from this compound, including quinazolines, benzodiazepines, and benzothiadiazine dioxides.

I. Synthesis of 7-Fluoro-4-oxo-3,4-dihydroquinazoline Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The fluorine atom at the 7-position can significantly enhance the binding affinity and metabolic stability of these compounds, making them potent enzyme inhibitors. Notably, several quinazoline-based drugs targeting the Epidermal Growth Factor Receptor (EGFR) are used in cancer therapy.[2][3]

Application: EGFR Inhibitors for Cancer Therapy

Quinazoline derivatives are known to act as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[2][4] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[2][5] By blocking this pathway, 7-fluoroquinazoline derivatives can induce cell cycle arrest and apoptosis in cancer cells.[6]

EGFR_Signaling_Pathway

Experimental Protocol: Niementowski Reaction

A common method for the synthesis of 4-oxo-3,4-dihydroquinazolines (also known as quinazolinones) is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide.[7]

Quinazoline_Synthesis_Workflow

Materials:

  • This compound

  • Formamide

  • Water

  • Ethanol

Procedure:

  • A mixture of this compound (1.55 g, 10 mmol) and formamide (1.80 g, 40 mmol) is heated at 150-160°C for 4 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is dried to afford 7-fluoroquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol.

Quantitative Data:

Reactant 1Reactant 2ProductExpected Yield
This compoundFormamide7-Fluoroquinazolin-4(3H)-one~85-95%

II. Synthesis of 7-Fluoro-1,4-benzodiazepine Derivatives

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor. They are widely used for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. The synthesis of benzodiazepines often involves the cyclization of an appropriately substituted 2-aminobenzophenone or a related precursor.[8] Starting from this compound, a multi-step synthesis can be envisioned to produce novel fluorinated benzodiazepines.

Application: Anxiolytic and Anticonvulsant Agents

The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of benzodiazepines, potentially leading to compounds with improved efficacy and side-effect profiles.

Proposed Synthetic Protocol

This proposed protocol involves a multi-step synthesis starting with the acylation of this compound, followed by conversion to an aminoketone and subsequent cyclization.

Step 1: N-Acylation of this compound

Materials:

  • This compound

  • Chloroacetyl chloride

  • Toluene

  • Pyridine

Procedure:

  • Dissolve this compound (1.55 g, 10 mmol) in 20 mL of toluene in a round-bottom flask.

  • Add a catalytic amount of pyridine.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.24 g, 11 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • The precipitate of 5-(2-chloroacetamido)-2-fluorobenzoic acid is collected by filtration, washed with cold toluene, and dried.

Step 2: Formation of the Aminoketone (via Friedel-Crafts acylation)

This step would be followed by a Friedel-Crafts reaction with benzene to form a 2-amino-5-fluorobenzophenone derivative, and subsequent cyclization with ammonia or a primary amine to yield the benzodiazepine ring. The specific conditions for these latter steps would require experimental optimization.

Quantitative Data (Step 1):

Reactant 1Reactant 2ProductExpected Yield
This compoundChloroacetyl chloride5-(2-chloroacetamido)-2-fluorobenzoic acid~80-90%

III. Synthesis of 6-Fluoro-1,2,4-benzothiadiazine 1,1-dioxide Derivatives

Benzothiadiazine dioxides are heterocyclic compounds that have shown a range of biological activities, including acting as cognitive enhancers and diuretics. The synthesis typically involves the cyclization of a substituted 2-aminobenzenesulfonamide.

Application: Cognitive Enhancers

Certain benzothiadiazine dioxides act as positive allosteric modulators of AMPA receptors, which are involved in synaptic plasticity and memory formation.[9]

Proposed Synthetic Protocol

This synthesis would begin with the conversion of this compound to the corresponding aniline, followed by sulfonation and cyclization.

Step 1: Curtius Rearrangement to form 4-Fluoro-1,2-phenylenediamine

The carboxylic acid of this compound can be converted to an amine via a Curtius rearrangement.

Step 2: Synthesis of 6-Fluoro-1,2,4-benzothiadiazine 1,1-dioxide

Materials:

  • 4-Fluoro-1,2-phenylenediamine (from Step 1)

  • Sulfuryl chloride

  • Ammonia

Procedure:

  • The 4-fluoro-1,2-phenylenediamine is treated with sulfuryl chloride to yield the corresponding sulfamoyl chloride.

  • Subsequent treatment with ammonia would lead to the cyclization to form 6-fluoro-1,2,4-benzothiadiazine 1,1-dioxide. Detailed reaction conditions would need to be optimized.

Quantitative Data (Conceptual):

Starting MaterialKey IntermediateProduct
This compound4-Fluoro-1,2-phenylenediamine6-Fluoro-1,2,4-benzothiadiazine 1,1-dioxide

This compound is a highly useful and adaptable starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel quinazolines, benzodiazepines, and benzothiadiazine dioxides, and to investigate their biological activities. The presence of the fluorine atom offers a key advantage for modulating the pharmacological properties of the resulting molecules. Further research and optimization of the proposed synthetic routes are encouraged to fully exploit the potential of this versatile building block.

References

Application of 2-Amino-5-fluorobenzoic Acid in Yeast Genetics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Specificity: While the inquiry specified 5-Amino-2-fluorobenzoic acid, extensive literature review reveals no documented application of this specific isomer in yeast genetics. However, its structural isomer, 2-Amino-5-fluorobenzoic acid (also known as 5-Fluoroanthranilic Acid or 5-FAA) , is a well-established and valuable chemical tool in this field. This document will detail the application and protocols for 2-Amino-5-fluorobenzoic acid.

Introduction

2-Amino-5-fluorobenzoic acid (5-FAA) is a toxic antimetabolite of the tryptophan biosynthesis pathway in the yeast Saccharomyces cerevisiae.[1][2][3] Its primary application in yeast genetics is for the counterselection of the TRP1 gene, a commonly used selectable marker.[1][2][4] Yeast cells that are auxotrophic for tryptophan (i.e., carry a trp1 mutation) are resistant to the toxic effects of 5-FAA, while cells that are prototrophic for tryptophan (possessing a functional TRP1 gene) are sensitive.[5] This differential sensitivity allows for the selection of cells that have lost a TRP1-containing plasmid or have had the TRP1 gene excised from their genome.

Principle of Action

The tryptophan biosynthesis pathway in yeast converts anthranilic acid to tryptophan through a series of enzymatic steps. 5-FAA, as an analog of anthranilic acid, is recognized and processed by the enzymes of this pathway.[5] This metabolic conversion leads to the production of a toxic fluorinated analog of a downstream intermediate, ultimately resulting in cell death. Cells lacking a functional enzyme in this pathway, such as those with a trp1 mutation, cannot process 5-FAA and are therefore resistant.

Tryptophan_Pathway_Counterselection cluster_pathway Tryptophan Biosynthesis Pathway cluster_antimetabolite 5-FAA Metabolism (TRP1+ cells) cluster_resistance 5-FAA in trp1- cells Anthranilic_Acid Anthranilic Acid Intermediates Pathway Intermediates Anthranilic_Acid->Intermediates TRP enzymes Tryptophan Tryptophan Intermediates->Tryptophan TRP enzymes 5_FAA 2-Amino-5-fluorobenzoic Acid (5-FAA) Toxic_Product Toxic Fluorinated Product 5_FAA->Toxic_Product TRP enzymes Cell_Death Cell Death Toxic_Product->Cell_Death 5_FAA_trp1 2-Amino-5-fluorobenzoic Acid (5-FAA) No_Metabolism No Metabolism 5_FAA_trp1->No_Metabolism trp1 mutation (inactive enzyme) Cell_Viability Cell Viability No_Metabolism->Cell_Viability

Fig. 1: Mechanism of 5-FAA counterselection.

Physicochemical and Biological Properties

A summary of the relevant properties of 2-Amino-5-fluorobenzoic acid is provided in the table below.

PropertyValueReference
Synonyms 5-Fluoroanthranilic Acid, 5-FAA[1][3]
Molecular Formula C₇H₆FNO₂[1][3][6]
Molecular Weight 155.13 g/mol [1][3][6]
Appearance White to light yellow crystal powder[1]
Melting Point 181-183°C[1]
Solubility Soluble in DMSO and methanol.[1] Solubility in ethanol is approx. 20 mg/ml, and in DMSO and DMF is approx. 30 mg/ml.[3][1][3]
Storage Store at -20°C for long-term stability (≥4 years).[3][3]

Experimental Protocols

1. Preparation of 5-FAA Stock Solution

A stock solution of 5-FAA is typically prepared in an organic solvent due to its limited aqueous solubility.

  • Materials:

    • 2-Amino-5-fluorobenzoic acid (powder)

    • Dimethyl sulfoxide (DMSO) or Ethanol

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Protocol:

    • Weigh out the desired amount of 5-FAA powder in a sterile container.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C.

2. Preparation of 5-FAA Counterselection Plates

  • Materials:

    • Yeast nitrogen base (YNB) without amino acids and ammonium sulfate

    • Glucose (or other carbon source)

    • Ammonium sulfate

    • Amino acid dropout mix lacking tryptophan

    • Bacteriological agar

    • 5-FAA stock solution

    • Sterile water

    • Autoclave

    • Water bath (55-60°C)

    • Sterile petri dishes

  • Protocol:

    • Prepare the synthetic defined (SD) medium with the appropriate amino acid supplements but lacking tryptophan. For 1 liter of medium, combine all components except 5-FAA.

    • Autoclave the medium to sterilize it.

    • Cool the autoclaved medium in a water bath to 55-60°C. It is crucial that the medium is not too hot as this can degrade the 5-FAA.

    • Add the 5-FAA stock solution to the molten agar to the desired final concentration (typically 0.1% w/v or 1 g/L).

    • Mix gently but thoroughly to ensure even distribution.

    • Pour the plates and allow them to solidify.

    • Store the plates at 4°C, protected from light.

Plate_Preparation_Workflow Prepare_Medium Prepare synthetic dropout medium (lacking tryptophan) Autoclave Autoclave medium Prepare_Medium->Autoclave Cool_Medium Cool to 55-60°C Autoclave->Cool_Medium Add_5FAA Add 5-FAA stock solution (e.g., to 0.1% w/v) Cool_Medium->Add_5FAA Mix_Pour Mix and pour plates Add_5FAA->Mix_Pour Store Store plates at 4°C Mix_Pour->Store

Fig. 2: Workflow for preparing 5-FAA plates.

3. Plasmid Shuffling using 5-FAA

This technique is used to screen for mutations in a cloned gene that is essential for viability.

  • Principle: A yeast strain deleted for an essential gene is kept alive by a URA3-marked plasmid carrying a wild-type copy of the gene. A second, TRP1-marked plasmid carrying a mutated version of the gene is introduced. Plating on 5-FAA selects for cells that have lost the TRP1 plasmid, allowing for the identification of non-functional mutations.

  • Protocol:

    • Transform the yeast strain (containing the URA3-marked plasmid with the wild-type gene) with a library of mutated genes on a TRP1-marked plasmid.

    • Select for transformants on medium lacking uracil and tryptophan.

    • Inoculate individual colonies into liquid medium and grow overnight.

    • Plate serial dilutions of the cultures onto plates containing 5-FAA.

    • Incubate the plates at the desired temperature for 3-5 days.

    • Colonies that grow on 5-FAA have lost the TRP1 plasmid. The viability of these colonies indicates that the mutated gene on the remaining plasmid is functional under the tested conditions.

Plasmid_Shuffling Start_Strain Yeast strain with essential gene deletion covered by URA3-marked plasmid (WT gene) Transform Transform with TRP1-marked plasmid (mutant gene library) Start_Strain->Transform Select_Transformants Select on medium lacking uracil and tryptophan Transform->Select_Transformants Culture_Plate Culture transformants and plate on 5-FAA medium Select_Transformants->Culture_Plate Result Assess Growth Culture_Plate->Result Growth Growth on 5-FAA Result->Growth Yes No_Growth No Growth on 5-FAA Result->No_Growth No Conclusion_Growth Conclusion: TRP1 plasmid lost, mutant gene is functional Growth->Conclusion_Growth Conclusion_No_Growth Conclusion: TRP1 plasmid lost, mutant gene is non-functional (lethal) No_Growth->Conclusion_No_Growth

References

Application Notes and Protocols for the Incorporation of 5-Amino-2-fluorobenzoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid, 5-Amino-2-fluorobenzoic acid, into peptide chains. This protocol is intended for researchers in peptide chemistry, drug discovery, and materials science who are interested in synthesizing novel peptides with unique structural and functional properties conferred by this fluorinated anthranilic acid analog.

Introduction

This compound is an attractive building block for peptide synthesis due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, altered electronic properties, and the potential for novel intramolecular interactions. Its incorporation can lead to peptides with enhanced biological activity, improved pharmacokinetic profiles, and unique conformational preferences. These protocols outline the key considerations and methodologies for both solid-phase and solution-phase peptide synthesis involving this amino acid.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.

PropertyValueReference
Molecular FormulaC₇H₆FNO₂[1][2]
Molecular Weight155.13 g/mol [1]
Melting Point181-183 °C[1][2]
AppearanceSolid[1]
SuitabilitySolution-phase peptide synthesis[1][2]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-phase peptide synthesis (SPPS) is the most common method for synthesizing peptides.[3] The Fmoc (9-fluorenylmethoxycarbonyl) strategy is widely used due to its mild deprotection conditions.[4][5]

A. Materials and Reagents

  • Fmoc-protected amino acids

  • This compound (with a suitable N-protecting group, e.g., Fmoc)

  • Resin (e.g., Wang resin, Rink amide resin)[6]

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)[7][8][9]

  • Coupling additives: HOBt (1-Hydroxybenzotriazole)[7]

  • Activation base: DIPEA (N,N-Diisopropylethylamine)[6]

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[5][6]

  • Solvents: DMF, DCM (Dichloromethane), Ether[6]

  • Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[5][6]

B. Protocol

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.[6]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[5][6]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (or Fmoc-5-Amino-2-fluorobenzoic acid) (3-4 equivalents), a coupling reagent like HBTU (3-4 equivalents), HOBt (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[5]

    • Monitor the reaction completion using a Kaiser test.[6]

    • Wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[6]

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5][6][10]

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold ether.[6]

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.[6]

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis of a Peptide Containing this compound

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 couple Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) wash1->couple wash2 Wash with DMF couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect1 Next AA couple_5A2FBA Couple Fmoc-5-Amino- 2-fluorobenzoic acid repeat->couple_5A2FBA 5-A-2-FBA wash3 Wash with DMF couple_5A2FBA->wash3 final_deprotect Final Fmoc Deprotection wash3->final_deprotect wash4 Wash with DMF final_deprotect->wash4 cleave Cleave from Resin (TFA Cocktail) wash4->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Characterize Peptide purify->end

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

II. Solution-Phase Peptide Synthesis

Solution-phase synthesis can be advantageous for short peptides or when large quantities are required.[1]

A. Materials and Reagents

  • N-protected this compound (e.g., Boc-5-Amino-2-fluorobenzoic acid)

  • C-protected amino acid or peptide (e.g., as a methyl or ethyl ester)

  • Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC[11]

  • Coupling additive: HOBt[11]

  • Base: DIPEA or N-methylmorpholine (NMM)[11]

  • Solvents: Anhydrous DMF or DCM[11]

  • Reagents for deprotection (e.g., TFA for Boc group removal, or catalytic hydrogenation for Z-group removal)[4]

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, silica gel for column chromatography)[11]

B. Protocol

  • Activation of this compound:

    • Dissolve N-protected this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.[11]

    • Cool the solution to 0 °C.

    • Add EDC (1.2 equivalents) portion-wise.[11]

  • Coupling:

    • To the activated acid solution, add the C-protected amino acid or peptide (1 equivalent) and a base such as DIPEA (2-3 equivalents).[11]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.[11]

    • Monitor the reaction by TLC or LC-MS.[11]

  • Work-up and Purification:

    • Dilute the reaction mixture with a solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

    • Purify the crude product by flash column chromatography.[11]

  • Deprotection:

    • Selectively deprotect either the N-terminus or C-terminus to proceed with further couplings or to obtain the final peptide. For example, use TFA to remove a Boc group.[4]

Logical Relationship of Reagents in Solution-Phase Coupling

Solution_Phase_Coupling cluster_reactants Reactants cluster_reagents Reagents N-Protected_5A2FBA N-Protected This compound Activated_Intermediate Activated Intermediate N-Protected_5A2FBA->Activated_Intermediate with C-Protected_AA C-Protected Amino Acid/Peptide Coupled_Peptide Protected Dipeptide C-Protected_AA->Coupled_Peptide Coupling_Reagent Coupling Reagent (e.g., EDC, DIC) Coupling_Reagent->Activated_Intermediate and Additive Additive (e.g., HOBt) Additive->Activated_Intermediate Base Base (e.g., DIPEA) Base->Coupled_Peptide facilitates Solvent Solvent (e.g., DMF, DCM) Solvent->Activated_Intermediate Solvent->Coupled_Peptide Activated_Intermediate->Coupled_Peptide reacts with

Caption: Reagent relationships in the solution-phase coupling of this compound.

Peptide Characterization

After synthesis and purification, it is essential to characterize the peptide to confirm its identity and purity.

TechniquePurpose
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptide.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the peptide.
Amino Acid Analysis (AAA) To determine the amino acid composition of the peptide and confirm the incorporation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information about the peptide, including the conformation and the environment of the fluorine atom.

Quantitative Data

The following table summarizes expected outcomes for the incorporation of an unnatural amino acid like this compound based on standard peptide synthesis protocols. Actual results may vary depending on the specific peptide sequence and reaction conditions.

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Coupling Efficiency >99% (monitored by Kaiser test)Variable, typically 80-95%
Overall Crude Yield Sequence dependent, typically 50-80%Dependent on the number of steps, typically 40-70%
Purity (after HPLC) >95%>98%

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance from the growing peptide chain or the unnatural amino acid.Use a more powerful coupling reagent like HATU.[12] Increase coupling time and/or temperature. Double couple the amino acid.
Low Cleavage Yield Incomplete cleavage from the resin.Increase cleavage time. Use a stronger acid cocktail if compatible with the peptide.
Side Reactions Racemization during activation.Use HOBt or other racemization suppressants.[7] Avoid strong bases where possible.
Poor Solubility of the Final Peptide Hydrophobic nature of the peptide.Adjust the mobile phase in RP-HPLC. Use solvents like DMSO for initial solubilization.

Conclusion

The incorporation of this compound into peptide scaffolds offers a promising avenue for the development of novel therapeutic and research agents. The protocols outlined above provide a robust framework for the successful synthesis and characterization of these modified peptides. Careful optimization of coupling and cleavage conditions is recommended to achieve high yields and purity, particularly for complex or lengthy peptide sequences.

References

Synthesis of 5-Amino-2-fluorobenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Amino-2-fluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein is the reduction of 2-fluoro-5-nitrobenzoic acid, a reliable and efficient method for producing the target compound.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its strategic placement of amino, fluoro, and carboxylic acid functionalities allows for diverse chemical modifications, making it an important precursor for the synthesis of a range of bioactive molecules. The protocol outlined below describes a common and effective method for its preparation via the catalytic hydrogenation of 2-fluoro-5-nitrobenzoic acid.

Data Presentation

ParameterStarting Material (2-Fluoro-5-nitrobenzoic acid)Product (this compound)
CAS Number 7304-32-7394-09-2
Molecular Formula C₇H₄FNO₄C₇H₆FNO₂
Molecular Weight 185.11 g/mol 155.13 g/mol
Appearance SolidDark cream or beige powder
Melting Point 142-144 °C~190 °C

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 2-fluoro-5-nitrobenzoic acid to this compound using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

  • 2-Fluoro-5-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon (Ar)

  • Celite® or other filter aid

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 2-fluoro-5-nitrobenzoic acid in ethanol.

  • Inerting the Atmosphere: Carefully add 10% Pd/C to the flask. The amount of catalyst can typically range from 1 to 5 mol% relative to the starting material. It is crucial to handle Pd/C with care as it can be pyrophoric. Purge the flask with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas. For a laboratory-scale reaction, a hydrogen-filled balloon is often sufficient.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Isolation of Product: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification Start Start Dissolve Dissolve 2-fluoro-5-nitrobenzoic acid in Ethanol Start->Dissolve Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst Inert Purge with N₂ or Ar Add_Catalyst->Inert Hydrogenate Introduce H₂ and stir Inert->Hydrogenate Monitor Monitor by TLC Hydrogenate->Monitor Vent Vent H₂ and purge with N₂/Ar Monitor->Vent Filter Filter through Celite® Vent->Filter Evaporate Evaporate solvent Filter->Evaporate Recrystallize Recrystallize (optional) Evaporate->Recrystallize Dry Dry product Recrystallize->Dry End End Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Scheme)

ReactionScheme reactant 2-Fluoro-5-nitrobenzoic acid product This compound reactant->product H₂, 10% Pd/C Ethanol, RT

Caption: Reduction of 2-fluoro-5-nitrobenzoic acid to this compound.

The Role of 5-Amino-2-fluorobenzoic Acid in the Development of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorobenzoic acid is a versatile building block in medicinal chemistry, playing a crucial role in the synthesis of novel kinase inhibitors. Its unique structural features, including an amino group, a carboxylic acid, and a strategically placed fluorine atom, provide a valuable scaffold for the development of targeted therapeutics. The fluorine substitution is particularly noteworthy as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of kinase inhibitors, with a focus on its application in targeting key kinases involved in cancer signaling pathways such as EGFR.

Application Notes

The primary application of this compound in this context is as a precursor for the synthesis of heterocyclic compounds, most notably quinazolinones. The amino and carboxylic acid functionalities allow for the construction of the quinazolinone core, while the fluorine atom can be strategically positioned to interact with specific residues in the kinase ATP-binding pocket, thereby influencing potency and selectivity.

Derivatives of this compound have shown significant promise as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology. By modifying the amino group with various moieties, researchers have successfully developed potent EGFR inhibitors with anti-proliferative activity against cancer cell lines.

Data Presentation: Inhibitory Activity of Kinase Inhibitors Derived from this compound

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using this compound as a key starting material.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Quinazolinone-Amino Acid Hybrids

Compound IDModification on Quinazolinone CoreTarget KinaseIC50 (µM)
G L-phenylalanineEGFR0.44 ± 0.01
E L-glutamineEGFR-
Erlotinib (Reference) -EGFR1.14 ± 0.04

Table 2: In Vitro Anti-proliferative Activity of Quinazolinone-Amino Acid Hybrids

Compound IDModification on Quinazolinone CoreCell LineCancer TypeIC50 (µM)
G L-phenylalanineMCF-7Breast Cancer0.44 ± 0.01
E L-glutamineMDA-MBA-231Breast Cancer0.43 ± 0.02
Erlotinib (Reference) -MCF-7Breast Cancer1.14 ± 0.04
Erlotinib (Reference) -MDA-MBA-231Breast Cancer2.55 ± 0.19

Experimental Protocols

Protocol 1: Synthesis of Quinazolinone-Amino Acid Hybrids

This protocol describes the synthesis of quinazolinone derivatives from this compound, followed by coupling with amino acids.

Step 1: Synthesis of 6-Fluoro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

  • To a solution of 2-amino-5-fluorobenzoic acid in dry pyridine at 0°C, add 4-fluorobenzoyl chloride dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the benzoxazinone derivative.

Step 2: Synthesis of 3-Amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one

  • Fuse the benzoxazinone derivative from Step 1 with hydrazine hydrate at 250°C for 2 hours.

  • Cool the reaction mixture and recrystallize the solid product from a suitable solvent to obtain the aminoquinazolinone.

Step 3: Coupling with Fmoc-protected L-amino acids

  • To a solution of the aminoquinazolinone from Step 2 in a suitable solvent (e.g., DMF), add the desired Fmoc-protected L-amino acid.

  • Add a coupling agent (e.g., PyBOP) and a base (e.g., DIEA).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up and purify the product by column chromatography.

Step 4: Deprotection of the Fmoc group

  • Treat the product from Step 3 with a solution of piperidine in DMF to remove the Fmoc protecting group.

  • Purify the final quinazolinone-amino acid hybrid by recrystallization or column chromatography.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of synthesized compounds against EGFR kinase.

  • Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (e.g., [γ-33P]ATP).

  • Add the EGFR kinase enzyme to the wells of a 96-well plate.

  • Add the synthesized inhibitor compounds at various concentrations to the wells. Include a positive control (a known EGFR inhibitor like Erlotinib) and a negative control (DMSO).

  • Pre-incubate the plate at a specified temperature for a set time (e.g., 10-15 minutes).

  • Initiate the kinase reaction by adding a substrate peptide (e.g., poly(Glu, Tyr) 4:1).

  • Incubate the plate at the specified temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Wash the filter membrane to remove unincorporated ATP.

  • Measure the radioactivity on the filter membrane using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.

Protocol 3: Cell-Based Anti-proliferative Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Seed cancer cells (e.g., MCF-7, MDA-MBA-231) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds. Include a positive control (a known cytotoxic agent) and a negative control (vehicle, e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the data.

Visualizations

G General Workflow for Kinase Inhibitor Development cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A This compound B Chemical Modification (e.g., Quinazolinone formation) A->B Starting Material C Library of Derivatives B->C Diversification D Biochemical Kinase Assay (e.g., EGFR Inhibition) C->D Primary Screen E Cell-Based Assay (e.g., MTT Assay) D->E Secondary Screen (Hit Confirmation) F Structure-Activity Relationship (SAR) E->F G Lead Optimization F->G G->C Iterative Design

Caption: Workflow for developing kinase inhibitors from this compound.

G EGFR Signaling Pathway Inhibition EGFR EGFR Ras Ras EGFR->Ras Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by quinazolinone-based inhibitors.

5-Amino-2-fluorobenzoic Acid: A Key Intermediate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 26, 2025 – 5-Amino-2-fluorobenzoic acid has emerged as a critical building block in the development of modern agrochemicals, particularly in the synthesis of quinoline-class fungicides and herbicides. Its strategic incorporation of a fluorine atom and an amino group allows for the creation of highly effective and selective crop protection agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel agrochemicals.

Introduction

This compound is a versatile aromatic compound whose unique substitution pattern makes it an ideal precursor for the construction of complex heterocyclic systems. The presence of the fluorine atom can significantly enhance the biological activity, metabolic stability, and overall efficacy of the final agrochemical product. The amino and carboxylic acid functionalities provide reactive handles for a variety of chemical transformations, most notably in the synthesis of quinoline scaffolds. Quinoline-based compounds are a prominent class of agrochemicals known for their broad spectrum of activity and diverse modes of action.[1][2]

Application in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry is as a key starting material for the synthesis of quinoline derivatives. These derivatives are effective as fungicides, herbicides, and plant growth regulators.[1] The synthesis of the quinoline ring system can be achieved through various established synthetic methodologies, such as the Combes, Doebner-von Miller, or Friedländer syntheses, which involve the condensation of anilines with β-dicarbonyl compounds or related synthons.

While specific commercial agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, the general synthetic pathways are well-established for analogous compounds. The protocols provided below are based on a patented, industrially relevant synthesis of the intermediate itself and established methods for quinoline synthesis.

Data Presentation

Synthesis of this compound Intermediate

A key precursor to this compound is 5-fluoro-1H-indole-2,3-dione. The synthesis of this intermediate and its subsequent conversion to the target aminobenzoic acid are outlined below.

StepReactionReactantsReagents/SolventsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1Condensation4-fluoroaniline, Chloral hydrate, Hydroxylamine hydrochlorideSodium sulfate (aq)Reflux (95)2-367.0-69.3Not Specified[1]
2CyclizationN-(4-fluorophenyl)-2-(hydroxyimino)acetamideConcentrated Sulfuric Acid (90-98%)80-90183.3-89.9Not Specified[1]
3Oxidative Ring Opening5-fluoro-1H-indole-2,3-dioneHydrogen peroxide (31%), Sodium hydroxide (20%)80 ± 100.3366.9-72.8Not Specified[1]

Experimental Protocols

Protocol 1: Synthesis of 5-fluoro-1H-indole-2,3-dione

This protocol details the synthesis of a key intermediate in the preparation of this compound.

Materials:

  • N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

  • Concentrated sulfuric acid (98%)

Procedure:

  • In a suitable reaction vessel, add 95 mL of 98% concentrated sulfuric acid.

  • While stirring, slowly add 18.2 g of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide to the sulfuric acid, maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to 80-90°C and maintain for 1 hour.

  • Cool the reaction mixture and pour it into ice water.

  • The precipitated orange-red solid is collected by filtration.

  • Wash the solid with water and dry at a low temperature to yield 5-fluoro-1H-indole-2,3-dione.

Expected Yield: 89.9%[1]

Protocol 2: Synthesis of this compound

This protocol describes the conversion of 5-fluoro-1H-indole-2,3-dione to the final product.

Materials:

  • 5-fluoro-1H-indole-2,3-dione

  • 20% Sodium hydroxide solution

  • 31% Hydrogen peroxide solution

  • Activated carbon

Procedure:

  • To a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 18.0 g of 5-fluoro-1H-indole-2,3-dione and 100 mL of 20% sodium hydroxide solution.

  • At room temperature, add 35.7 mL of 31% hydrogen peroxide solution dropwise.

  • After the addition is complete, heat the mixture to 80°C ± 10°C and maintain for 20 minutes.

  • Add activated carbon for decolorization and continue to stir for 30 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate and acidify with a suitable acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-amino-5-fluorobenzoic acid. Recrystallization from xylene can be performed for further purification.[1]

Expected Yield: 66.9% - 72.8%[1]

Signaling Pathways and Experimental Workflows

The synthesis of quinoline-based agrochemicals from this compound typically involves a cyclization reaction. A generalized workflow is presented below.

G A This compound C Condensation & Cyclization (e.g., Combes or Doebner-von Miller Reaction) A->C B β-Dicarbonyl Compound (e.g., ethyl acetoacetate) B->C D Substituted Quinoline Intermediate C->D E Further Functionalization (e.g., esterification, amidation) D->E F Final Agrochemical Product (Fungicide/Herbicide) E->F

Caption: Generalized synthetic workflow for quinoline agrochemicals.

The logical relationship for the synthesis of this compound itself, as described in the provided protocols, can be visualized as follows.

G A 4-Fluoroaniline B Condensation A->B C N-(4-fluorophenyl)-2- (hydroxyimino)acetamide B->C D Cyclization in H2SO4 C->D E 5-Fluoro-1H-indole-2,3-dione D->E F Oxidative Ring Opening E->F G This compound F->G

Caption: Synthesis pathway of this compound.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of high-performance agrochemicals. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel quinoline-based fungicides and herbicides. The strategic use of this fluorinated building block holds significant promise for the development of next-generation crop protection solutions with enhanced efficacy and favorable environmental profiles. Further research into specific, commercially viable agrochemicals derived from this intermediate will be crucial for fully realizing its potential.

References

Creating Derivatives of 5-Amino-2-fluorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical derivatization of 5-Amino-2-fluorobenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The presence of three key functional groups—an aromatic amine, a carboxylic acid, and a fluorine atom—offers multiple avenues for synthetic modification, enabling the creation of diverse molecular scaffolds for the development of novel therapeutic agents. This document outlines protocols for amide bond formation, esterification, and the synthesis of heterocyclic derivatives, complete with quantitative data and workflow diagrams.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a primary site for derivatization, most commonly through amide bond formation and esterification.

Amide Bond Formation (Amidation)

Amide coupling is a fundamental reaction in drug discovery, and various reagents can be employed to activate the carboxylic acid for reaction with a primary or secondary amine.

Protocol 1: Amidation using HATU

This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.0 - 1.2 equivalents) to the solution.

  • Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding 5-amino-2-fluorobenzamide derivative.

Protocol 2: Amidation using EDC/HOBt

This method is a classic and cost-effective approach for amide bond formation.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 - 1.5 equivalents)

  • HOBt (Hydroxybenzotriazole) (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents) in anhydrous DCM or DMF, add DIEA (2.0-3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in solvent add_amine Add Amine start->add_amine add_base Add Base (DIEA) add_amine->add_base add_coupling Add Coupling Reagent (HATU or EDC/HOBt) add_base->add_coupling stir Stir at RT for 12-24h add_coupling->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with organic solvent monitor->dilute wash Aqueous Washes dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Purified Amide Derivative purify->product

Figure 1: General workflow for the amidation of this compound.
Esterification

Esterification of the carboxylic acid provides another class of derivatives and can also serve as a protecting group strategy in multi-step syntheses.

Protocol 3: Methyl Esterification

This protocol describes the formation of the methyl ester, a common and simple derivative.

Materials:

  • This compound

  • Methanol

  • Sodium methoxide (25% w/t in methanol)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve this compound (0.01 mmol) in methanol.

  • Cool the solution to 0 °C.

  • Add sodium methoxide (25% w/t in methanol) to the solution.

  • Stir the mixture for 1 hour at 0 °C.

  • Adjust the pH to 6 with a suitable acid.

  • Extract the resulting solution with DCM.

  • Concentrate the organic layer to obtain the methyl 5-amino-2-fluorobenzoate.[1]

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in Methanol cool Cool to 0°C start->cool add_base Add Sodium Methoxide cool->add_base stir Stir for 1h at 0°C add_base->stir neutralize Adjust pH to 6 stir->neutralize extract Extract with DCM neutralize->extract concentrate Concentrate extract->concentrate product Methyl 5-amino-2-fluorobenzoate concentrate->product

Figure 2: Workflow for the methyl esterification of this compound.

Derivatization of the Amino Group

The amino group can be functionalized through various C-N bond-forming reactions, such as N-alkylation and N-arylation.

N-Alkylation and N-Arylation (Illustrative Pathways)

N_Functionalization_Pathways cluster_alkylation N-Alkylation cluster_arylation N-Arylation start This compound (Ester Protected) reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->reductive_amination buchwald_hartwig Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Ligand, Base) start->buchwald_hartwig product_alkyl N-Alkyl Derivative reductive_amination->product_alkyl product_aryl N-Aryl Derivative buchwald_hartwig->product_aryl

Figure 3: Illustrative pathways for N-alkylation and N-arylation of this compound ester.

Synthesis of Heterocyclic Derivatives

This compound is a key precursor for the synthesis of quinoline-class compounds, which are important pharmacophores.[2]

Synthesis of Fluoroquinolone Core (Illustrative)

The synthesis of fluoroquinolones often involves a multi-step sequence, starting with the reaction of the aniline derivative with a diethyl ethoxymethylenemalonate followed by thermal cyclization and subsequent functionalization.

Quinolone_Synthesis_Pathway start This compound step1 Reaction with Diethyl ethoxymethylenemalonate start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Thermal Cyclization (e.g., in Dowtherm A) intermediate1->step2 intermediate2 4-Hydroxy-6-fluoroquinoline-3-carboxylate step2->intermediate2 step3 Further Functionalization (e.g., N-alkylation, Saponification) intermediate2->step3 product Fluoroquinolone Derivative step3->product

Figure 4: Illustrative pathway for the synthesis of a fluoroquinolone core from this compound.

Quantitative Data Summary

The following table summarizes quantitative data for the derivatization of this compound and related compounds. Due to the limited availability of specific data for the title compound, representative yields for analogous reactions are included for comparative purposes.

Derivative TypeStarting MaterialReagents/ConditionsProductYield (%)Reference
Amide 2-Aminobenzamide (from Isatoic Anhydride)4-Fluoroaniline, DMF, heat2-Amino-N-(4-fluorophenyl)benzamide72[3]
Amide 2-Aminobenzamide (from Isatoic Anhydride)4-Chloroaniline, DMF, heat2-Amino-N-(4-chlorophenyl)benzamide80[3]
Ester 2-Amino-5-fluorobenzoic acidMethanol, Sodium methoxideMethyl 5-amino-2-fluorobenzoateNot specified[1]
Heterocycle 4-Fluoroaniline (multi-step)1. Chloral hydrate, Hydroxylamine HCl; 2. H₂SO₄; 3. H₂O₂, NaOH2-Amino-5-fluorobenzoic acid69.8[4]
Heterocycle 4-Fluoroaniline (multi-step)1. Chloral hydrate, Hydroxylamine HCl; 2. H₂SO₄; 3. H₂O₂, KOH2-Amino-5-fluorobenzoic acid72.8[4]

Note: The yields reported are for specific examples and may vary depending on the substrate, scale, and optimization of reaction conditions. The synthesis of 2-Amino-5-fluorobenzoic acid is included to provide context on the yields achievable in related transformations.

References

Application Notes and Protocols for the Synthesis of Novel Organic Compounds from 5-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluorobenzoic acid is a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an activating amino group and a deactivating but metabolically stabilizing fluorine atom, makes it an attractive starting material for the synthesis of a diverse range of novel organic compounds with significant biological activities. The presence of the fluorine atom can enhance the binding affinity of molecules to their biological targets, improve metabolic stability, and increase lipophilicity, all of which are desirable properties in drug candidates.[1] This document provides detailed application notes and experimental protocols for the synthesis of two important classes of bioactive compounds derived from this compound: 7-Fluoro-4(3H)-quinazolinones and Fluoroaryl-substituted FL118 Analogues .

Application Notes

7-Fluoro-4(3H)-quinazolinones: A Privileged Scaffold in Medicinal Chemistry

The quinazolinone core is a prominent heterocyclic motif found in numerous biologically active compounds, including approved drugs for cancer and hypertension.[2] Quinazolinone derivatives are known to exhibit a wide range of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[3] The introduction of a fluorine atom at the 7-position of the quinazolinone ring, derived from this compound, can significantly modulate the biological activity of the resulting compounds.

Anticancer Applications: 7-Fluoro-4(3H)-quinazolinone derivatives have shown promise as potent anticancer agents. They can act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[4][5] By targeting these kinases, these compounds can disrupt cancer cell signaling pathways, leading to cell cycle arrest and apoptosis. The fluorine substituent can enhance the binding of the quinazolinone core to the ATP-binding pocket of the kinase, leading to improved inhibitory potency.

Fluoroaryl-substituted FL118 Analogues: Potent Antitumor Agents

FL118 is a novel camptothecin analogue with potent antitumor activity.[1] Strategic modification of the FL118 scaffold by introducing fluoroaryl groups at specific positions can lead to the development of new derivatives with enhanced efficacy and improved pharmacological profiles. The use of this compound and its derivatives as building blocks for these modifications is a key strategy in this endeavor.

Mechanism of Action: FL118 and its analogues primarily exert their anticancer effects by inhibiting Topoisomerase I, a crucial enzyme involved in DNA replication and repair.[1] The introduction of fluoroaryl moieties can influence the interaction of the drug with the Topoisomerase I-DNA complex, potentially leading to enhanced stabilization of the cleavage complex and increased cancer cell death. Furthermore, some FL118 analogues have been shown to modulate the expression of other important cancer-related proteins, such as DDX5.[1]

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-2-substituted-4(3H)-quinazolinones

This protocol describes a general two-step synthesis of 7-fluoro-2-substituted-4(3H)-quinazolinones starting from this compound.

Step 1: Synthesis of 2-Amino-5-fluorobenzamide

Step 2: Cyclization to form 7-Fluoro-2-substituted-4(3H)-quinazolinones

This step involves the cyclization of 2-Amino-5-fluorobenzamide with various electrophilic reagents to introduce diversity at the 2-position of the quinazolinone ring.

  • Materials:

    • 2-Amino-5-fluorobenzamide

    • Appropriate acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

    • Pyridine or another suitable base

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Glacial acetic acid (for certain cyclization reactions)

    • Formamide (for the synthesis of the unsubstituted quinazolinone)[6]

    • Standard laboratory glassware and workup materials

  • Procedure (General):

    • Dissolve 2-Amino-5-fluorobenzamide (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add a base such as pyridine (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by washing with water and brine.

    • The intermediate N-acyl-2-amino-5-fluorobenzamide can be isolated or used directly in the next step.

    • For cyclization, the intermediate is heated in a suitable solvent, such as glacial acetic acid or by heating with formamide, to effect ring closure.[6]

    • The crude product is purified by recrystallization or column chromatography to yield the desired 7-fluoro-2-substituted-4(3H)-quinazolinone.

Protocol 2: Synthesis of Fluoroaryl-substituted FL118 Analogues

This protocol outlines the final coupling step in the synthesis of fluoroaryl-substituted FL118 analogues, as described in the literature.[1] This procedure assumes the prior synthesis of the necessary precursors: the amino-substituted fluoroaryl compounds (derived from this compound) and the tricyclic ketone core of FL118.

  • Materials:

    • Amino-substituted fluoroaryl compound (e.g., 5a-5n in the cited literature)

    • (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (Compound 6 in the cited literature)

    • Iodine (I₂)

    • N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware and purification materials

  • Procedure:

    • In a round-bottom flask, dissolve the amino-substituted fluoroaryl compound (1 equivalent) and compound 6 (1 equivalent) in DMF.

    • Add iodine (catalytic amount) to the stirred solution.

    • Heat the reaction mixture to 95 °C and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS). The cited literature suggests a reaction time, but this may vary.[1]

    • After the reaction is complete, cool the mixture to room temperature.

    • The crude product is then purified using standard techniques such as column chromatography to isolate the desired fluoroaryl-substituted FL118 analogue.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized from this compound derivatives, focusing on reaction yields and biological activity.

Table 1: Synthesis and Cytotoxicity of Fluoroaryl-substituted FL118 Analogues [1]

CompoundR-group on Fluoroaryl MoietyFinal Reaction Yield (%)IC₅₀ (nM) - A549 (Lung Cancer)IC₅₀ (nM) - HCT116 (Colon Cancer)
7b 2,4-difluoro45-601520
7h 4-trifluoromethyl45-601825
7l 3,4,5-trifluoro45-601218
7n 3,5-bis(trifluoromethyl)45-60915
FL118 H-3542
SN38 (Positive Control)-58

Yields are for the final coupling step. IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Table 2: EGFR Inhibition and Antiproliferative Activity of Quinazolinone Derivatives [4]

CompoundSubstitution PatternEGFR IC₅₀ (µM)GI₅₀ (µM) - NCI-H460 (Lung Cancer)
6d 3-(4-chlorophenyl)-2-(4-chlorophenoxy)0.0690.789
Erlotinib (Positive Control)0.045Not Reported

IC₅₀ values represent the concentration of the compound required to inhibit the activity of the EGFR enzyme by 50%. GI₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Mandatory Visualization

Below are diagrams created using the DOT language to visualize key concepts and workflows.

experimental_workflow start This compound intermediate1 2-Amino-5-fluorobenzamide start->intermediate1 Amidation intermediate2 N-Acyl-2-amino-5-fluorobenzamide intermediate1->intermediate2 Acylation product1 7-Fluoro-2-substituted-4(3H)-quinazolinone intermediate2->product1 Cyclization

Caption: General workflow for the synthesis of 7-Fluoro-4(3H)-quinazolinones.

signaling_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Quinazolinone 7-Fluoro-quinazolinone Derivative Quinazolinone->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 7-Fluoro-quinazolinone derivatives.

logical_relationship Start This compound (Starting Material) Class1 7-Fluoro-4(3H)-quinazolinones Start->Class1 Class2 Fluoroaryl-substituted FL118 Analogues Start->Class2 Activity1 Anticancer Activity (EGFR Inhibition) Class1->Activity1 Activity2 Antitumor Activity (Topoisomerase I Inhibition) Class2->Activity2

Caption: Synthetic relationship between the starting material and the resulting bioactive compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the synthesis of 5-Amino-2-fluorobenzoic acid. Our goal is to help you identify and mitigate common impurities, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to problems encountered during the synthesis of this compound.

Q1: My final product is off-white, yellowish, or brownish. What is the cause and how can I purify it?

A1: Discoloration is a common issue and typically indicates the presence of colored impurities. The likely causes depend on your synthetic route:

  • Azo Compounds: If your synthesis involves a diazotization reaction (e.g., starting from an aniline derivative), residual diazonium salts can form colored azo-byproducts.

  • Oxidation Products: Minor, colored byproducts can form from the oxidation of starting materials or the product itself, especially if the reaction is run at elevated temperatures or exposed to air for extended periods.

  • Tar-like Substances: In some routes, particularly those starting from 4-fluoroaniline, prolonged boiling or incomplete dissolution of reactants can lead to the formation of dark, tar-like byproducts.[1]

Troubleshooting and Purification:

  • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb many colored impurities. Perform a hot filtration to remove the carbon, followed by cooling to recrystallize the purified product.

  • Column Chromatography: For persistent discoloration, purification by column chromatography on silica gel can be effective.

  • Sublimation: Vacuum sublimation is an excellent method for removing non-volatile colored impurities and can yield a very pure, white crystalline product.

Q2: I am observing a lower than expected yield. What are the common causes?

A2: Low yields can stem from several factors related to reaction conditions and side reactions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.

  • Side Reactions: Depending on the synthesis route, various side reactions can consume starting materials or intermediates, reducing the yield of the desired product. For example, in syntheses involving diazotization, the formation of phenolic byproducts can be a significant issue.

  • Mechanical Losses: Product loss during workup and purification steps (e.g., transfers, filtrations, extractions) can contribute to lower yields.

Troubleshooting:

  • Optimize Reaction Conditions: Adjust reaction time, temperature, and reagent stoichiometry based on monitoring the reaction's progress.

  • Control Side Reactions: For diazotization reactions, maintaining a low temperature (typically below 5°C) is crucial to minimize the decomposition of the diazonium salt to undesired products.[2]

  • Careful Workup: Ensure efficient extraction and minimal losses during purification steps.

Q3: My purity analysis by HPLC shows several unexpected peaks. What could they be?

A3: The identity of unexpected peaks will depend on your specific synthesis route. Here are some common impurities associated with different synthetic pathways:

  • Synthesis from 3-Fluorobenzyl Ester: A common impurity is the isomeric byproduct, 3-fluoro-2-nitrobenzyl ester, which can be difficult to separate from the desired intermediate.

  • Synthesis from 4-Fluoroaniline: Besides colored impurities, unreacted 4-fluoroaniline and intermediates from the condensation reaction may be present.

  • Synthesis via Oxidation of 5-Fluoro-2-aminotoluene: Incomplete oxidation can lead to the presence of the starting material, 5-fluoro-2-aminotoluene, and the intermediate aldehyde, 5-fluoro-2-aminobenzaldehyde.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, you may have isomeric impurities such as 3-Amino-2-fluorobenzoic acid or 4-Amino-2-fluorobenzoic acid.

Troubleshooting and Identification:

  • Analytical Characterization: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weights of the impurity peaks. Further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for unambiguous identification.

  • Optimize Reaction Selectivity: Adjusting reaction conditions (e.g., temperature, catalyst, solvent) can often improve the selectivity of the reaction and reduce the formation of isomeric and other byproducts.

  • Improve Purification: Optimize your recrystallization solvent system or chromatography conditions to improve the separation of the desired product from the impurities.

Common Impurities in this compound Synthesis

The following table summarizes common impurities encountered in different synthetic routes for this compound.

Synthesis RouteStarting Material(s)Common ImpuritiesTypical Purity of Crude Product
Nitration and Reduction3-Fluorobenzyl ester3-fluoro-2-nitrobenzyl ester (isomeric impurity), unreacted starting material85-95%
Condensation and Oxidation4-Fluoroaniline, Chloral Hydrate, HydroxylamineUnreacted 4-fluoroaniline, colored byproducts ("tar-like substances")70-90%
Oxidation5-Fluoro-2-aminotolueneUnreacted 5-fluoro-2-aminotoluene, 5-fluoro-2-aminobenzaldehyde (intermediate)80-95%

Note: The typical purity of the crude product can vary significantly based on the specific reaction conditions and workup procedures.

Experimental Protocols

General Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound from its common non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical starting point is 80% A and 20% B, with a linear gradient to 20% A and 80% B over 20 minutes. The gradient should be optimized for the best separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

General Protocol for Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities, such as residual solvents and volatile byproducts. Derivatization is often necessary for acidic compounds.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation (Derivatization):

    • Accurately weigh about 1-2 mg of the synthesized this compound into a vial.

    • Add a derivatizing agent (e.g., diazomethane or BF3-methanol) to convert the carboxylic acid to its methyl ester.

    • Follow the specific protocol for the chosen derivatizing agent.

    • Dissolve the derivatized sample in a suitable volatile solvent like dichloromethane or ethyl acetate for injection.

Visualizing Synthesis and Impurity Pathways

The following diagrams illustrate a common synthetic pathway and a troubleshooting workflow for impurity issues.

Synthesis_Pathway cluster_0 Synthesis of this compound Starting Material 4-Fluoroaniline Intermediate_1 N-(4-fluorophenyl)-2- (hydroxyimino)acetamide Starting Material->Intermediate_1 Condensation Intermediate_2 5-Fluoro-1H-indole- 2,3-dione Intermediate_1->Intermediate_2 Cyclization Final_Product 5-Amino-2-fluorobenzoic acid Intermediate_2->Final_Product Oxidation

Caption: A common synthetic route to this compound.

Troubleshooting_Workflow Start Crude Product Analysis Impurity_Detected Impurity Detected? Start->Impurity_Detected Identify_Impurity Identify Impurity (LC-MS, NMR) Impurity_Detected->Identify_Impurity Yes Purity_OK Purity Meets Specification Impurity_Detected->Purity_OK No Adjust_Synthesis Adjust Synthesis Conditions (Temp, Time, Reagents) Identify_Impurity->Adjust_Synthesis Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Identify_Impurity->Optimize_Purification Reanalyze Re-analyze Product Adjust_Synthesis->Reanalyze Optimize_Purification->Reanalyze Reanalyze->Impurity_Detected

References

Technical Support Center: Purification of Crude 5-Amino-2-fluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-Amino-2-fluorobenzoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the best solvent for the recrystallization of this compound?

A1: A specific, optimized solvent for this compound is not widely published. However, based on the solubility of its isomers, suitable candidates are likely polar solvents or binary mixtures. Isomers such as 2-amino-5-fluorobenzoic acid are soluble in ethanol, DMSO, and DMF, with limited solubility in water.[1][2] Recrystallization of related compounds has been successful using water, xylene, or acetone/water mixtures.[3][4][5]

It is strongly recommended to perform preliminary small-scale solubility tests with a variety of solvents to identify the ideal one. An ideal solvent will dissolve the crude product completely at an elevated temperature but sparingly at room or cold temperatures.

Q2: My product is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[6] This can happen if the solution is too concentrated or if significant impurities are present, which can depress the melting point.[3]

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.[3]

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[3]

    • If the issue persists, consider that the chosen solvent's boiling point may be too high relative to the product's melting point (190°C for pure this compound).[6]

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: A lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated.[3][6]

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of the pure compound.[3]

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[3] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Allow the more concentrated solution to cool again.

    • Cool Further: If crystals still do not appear at room temperature, cool the flask in an ice bath.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low recovery can result from several factors during the experimental process.

  • Potential Causes and Solutions:

    • Using excessive solvent: This is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.[7] Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

    • Premature crystallization: If the compound crystallizes during hot filtration, product will be lost. To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus.[6]

    • Incomplete precipitation: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation before filtration.

    • Washing with too much cold solvent: During the final filtration step, wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.

Q5: The recrystallized product is still colored. How can I obtain a colorless product?

A5: Discoloration is often due to the presence of colored impurities, which may arise from the synthetic route (e.g., residual starting materials or by-products).

  • Purification Strategy:

    • Redissolve the colored crystals in the minimum amount of hot solvent.

    • Add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.

    • Keep the solution hot and perform a hot filtration to remove the charcoal.

    • Allow the filtered solution to cool slowly to form colorless crystals.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The following table provides data on potential solvents based on the properties of isomeric aminofluorobenzoic acids.

SolventBoiling Point (°C)Suitability for Aminobenzoic Acids
Water100Good for compounds with significantly lower solubility at room temperature. A recrystallization of an isomer from hot water has been reported.[3]
Ethanol78.5An isomer, 2-amino-5-fluorobenzoic acid, is soluble in ethanol (~20 mg/ml).[2] An ethanol/water mixture is a common choice for recrystallization.
Acetone56An acetone/water mixture has been used to recrystallize 2-amino-3-fluorobenzoic acid.[4]
Xylene~140Has been successfully used for the recrystallization of 2-amino-5-fluorobenzoic acid.[5]
Dimethyl Sulfoxide (DMSO)189High solubility for isomers (~30 mg/ml), but its high boiling point can make it difficult to remove.[2]
Dimethylformamide (DMF)153High solubility for isomers (~30 mg/ml), but its high boiling point can make it difficult to remove.[2]

Note: The solubility of this compound may differ from its isomers. Small-scale solubility tests are essential.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid has completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a filtration funnel and a receiving flask. Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator under vacuum.

  • Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value (190°C).[6] A sharp melting point close to the literature value is indicative of high purity.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and troubleshooting logic for the recrystallization process.

G cluster_workflow Experimental Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve decolorize Add activated charcoal (if needed) dissolve->decolorize hot_filter Hot gravity filtration decolorize->hot_filter cool Cool slowly to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum filtration to collect crystals ice_bath->vac_filter wash Wash with minimal ice-cold solvent vac_filter->wash dry Dry the purified crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start Recrystallization Issue no_crystals No crystals form upon cooling? start->no_crystals oiling_out Product 'oils out'? start->oiling_out low_yield Yield is low? start->low_yield scratch Scratch flask / Add seed crystal no_crystals->scratch Yes add_solvent Reheat, add more solvent, cool slowly oiling_out->add_solvent Yes check_solvent Review amount of solvent used low_yield->check_solvent Yes reduce_solvent Reduce solvent volume and re-cool scratch->reduce_solvent No effect check_temp Ensure sufficient cooling check_solvent->check_temp

Caption: Troubleshooting decision tree for common recrystallization problems.

References

troubleshooting low yield in 5-Amino-2-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of aminofluorobenzoic acids. While the primary focus is on the common synthetic routes to 2-Amino-5-fluorobenzoic acid , the principles and troubleshooting steps can often be adapted for its isomer, 5-Amino-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce Aminofluorobenzoic acids?

A1: Common synthetic pathways for aminofluorobenzoic acids, such as 2-Amino-5-fluorobenzoic acid, typically involve multi-step processes. One prevalent method starts with the nitration of a fluorinated precursor, followed by the reduction of the nitro group to an amine. For example, 2-Amino-5-fluorobenzoic acid can be synthesized from 2-fluoro-5-nitrobenzoic acid. Another documented approach begins with 4-fluoroaniline and involves condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidative cleavage.

Q2: My final product is a dark, discolored powder. What is the likely cause?

A2: Discoloration, often appearing as a brownish or orange powder, can arise from several sources. Tar-like byproducts can form if reaction temperatures are too high, particularly during sulfuric acid-mediated cyclization steps. In catalytic hydrogenation, excessive temperatures can lead to the carbonization of organic material, resulting in a darker product and deposition on the catalyst surface. Incomplete reactions or the presence of residual starting materials and intermediates can also contribute to impurities that affect the color of the final product.

Q3: I'm observing poor solubility of my starting material. How can this be addressed?

A3: Poor solubility is a frequent challenge, especially with crystalline compounds containing polar functional groups like 2-Amino-5-nitrobenzoic acid. To improve solubility, consider the following strategies:

  • Solvent Selection: Use polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) where solubility is generally higher.

  • pH Adjustment: The solubility of amphoteric molecules is highly pH-dependent. In acidic conditions, the amino group is protonated, forming a more soluble salt. In basic conditions, the carboxylic acid is deprotonated to a soluble carboxylate salt.

  • Heating: Gently warming the mixture can significantly increase the rate and extent of dissolution. Always verify the thermal stability of your reactants to prevent degradation.

  • Sonication: An ultrasonic bath can aid in breaking down solid agglomerates and enhance dissolution.

Troubleshooting Guide for Low Yield

This guide focuses on the common and effective method of synthesizing 2-Amino-5-fluorobenzoic acid via the reduction of 2-fluoro-5-nitrobenzoic acid.

Problem 1: Incomplete Reduction of the Nitro Group

Question: My TLC analysis shows a significant amount of starting material (2-fluoro-5-nitrobenzoic acid) remaining after the reaction. What could be the cause of the incomplete reduction?

Answer: Incomplete reduction is a primary cause of low yields. Several factors related to the catalytic hydrogenation process could be at play.

  • Catalyst Inactivity: The catalyst (e.g., Palladium on Carbon, Raney Nickel) may be old, poisoned, or improperly activated. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation.

  • Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure to proceed to completion. Ensure your system is properly sealed and maintaining the target pressure.

  • Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the catalyst, and the substrate dissolved in the solvent. Increase the agitation speed to improve mass transfer.

  • Reaction Time: The reduction may simply require a longer reaction time. Monitor the reaction's progress via TLC or LC-MS until the starting material is fully consumed.

Problem 2: Difficulty in Product Isolation and Purification

Question: I believe the reaction went to completion, but I'm losing a significant amount of product during the workup and purification steps. Why is this happening?

Answer: The amphoteric nature of this compound can complicate its isolation.

  • Incorrect pH during Extraction: The product's solubility is highly dependent on pH. To effectively extract it into an organic solvent, the aqueous layer should be neutralized to the isoelectric point of the amino acid, where it has minimal water solubility. Adjusting the pH to around 4-5 is often effective before filtration or extraction.

  • Product Lost in Filtrate: If precipitating the product from a solution, ensure it has fully crashed out before filtration. Cooling the solution in an ice bath can often maximize the precipitated yield.

  • Recrystallization Solvent: The choice of solvent for recrystallization is critical. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Xylene or an ethanol/water mixture can be effective. If the product is highly soluble even at low temperatures, you will lose a significant portion in the mother liquor.

Data Presentation

Table 1: Comparison of Reaction Conditions for Aminofluorobenzoic Acid Synthesis

Starting MaterialReagents & ConditionsProductYieldReference
4-Fluoroaniline1. Chloral hydrate, Hydroxylamine HCl2. Conc. H₂SO₄, 85-90°C3. H₂O₂, NaOH2-Amino-5-fluorobenzoic acid69.8%
2-Methyl-4-fluoronitrobenzene1. H₂, Raney Nickel, 50°C2. KMnO₄, Acidification5-Fluoro-ortho-aminobenzoic acidNot specified
3-Fluorobenzyl ester1. Conc. HNO₃, -10 to 30°C2. H₂, Pt/S catalyst, 50-120°C3. Hydrolysis2-Amino-5-fluorobenzoic acidNot specified
7-FluoroisatinH₂O₂, 1M NaOH, then HCl to pH 4-52-Amino-3-fluorobenzoic acid84-96%

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-fluorobenzoic Acid via Reduction

This protocol is based on the reduction of 2-fluoro-5-nitrobenzoic acid using a catalytic hydrogenation approach.

Materials:

  • 2-Fluoro-5-nitrobenzoic acid

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Filtration aid (e.g., Celite)

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-fluoro-5-nitrobenzoic acid (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a dilute basic solution (e.g., 1M NaOH).

    • Wash with

Technical Support Center: 5-Amino-2-fluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-fluorobenzoic acid. The information is designed to help identify and mitigate the formation of byproducts in common reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where byproducts are observed with this compound?

A1: The most frequently encountered reactions involving this compound are amide bond formations, which are crucial in the synthesis of a wide range of biologically active molecules. Byproducts can arise from incomplete reactions, side reactions of the starting materials, or the coupling reagents themselves.

Q2: I am seeing a byproduct with the same mass as my starting material in my amide coupling reaction. What could it be?

A2: If you observe a byproduct with a mass corresponding to your starting this compound, it is likely unreacted starting material. This can be due to inefficient activation of the carboxylic acid, steric hindrance from the coupling partner, or suboptimal reaction conditions. It is also possible, though less common, that an isomeric impurity was present in the starting material.

Q3: My reaction is sluggish, and I'm getting low yields of the desired amide. What are the likely causes?

A3: Low yields in amide coupling reactions with this compound can be attributed to several factors. The electron-withdrawing fluorine atom can decrease the nucleophilicity of the amino group, potentially leading to self-dimerization or other side reactions if the carboxylic acid is activated but does not react with the intended amine. Steric hindrance on either the benzoic acid or the amine coupling partner can also significantly slow down the reaction. Finally, the choice of coupling reagent and base is critical for efficient reaction.

Q4: Can decarboxylation be a significant side reaction?

A4: While decarboxylation is a known reaction for some carboxylic acids, it is generally not a major concern for this compound under standard amide coupling conditions. However, prolonged exposure to high temperatures or very harsh acidic or basic conditions could potentially lead to some degree of decarboxylation, yielding 4-fluoroaniline.

Troubleshooting Guides

Problem 1: Identification of an Unknown Byproduct in Amide Coupling Reactions

Symptoms:

  • An unexpected peak is observed during LC-MS analysis of the crude reaction mixture.

  • The yield of the desired product is lower than expected.

  • Purification by chromatography is challenging due to the presence of a closely eluting impurity.

Possible Causes & Solutions:

Potential Byproduct Likely Cause Troubleshooting Steps
Dimer of this compound Inefficient reaction with the intended amine, leading to the activated carboxylic acid reacting with the amino group of another molecule of the starting material.- Ensure the amine coupling partner is of high purity and added in the correct stoichiometry. - Consider a slower addition of the coupling reagent to the reaction mixture containing both the acid and the amine. - Optimize the reaction temperature; sometimes lower temperatures can favor the desired reaction over side reactions.
N-Acylurea Use of carbodiimide coupling reagents (e.g., EDC, DCC) can lead to the formation of a stable N-acylurea byproduct if the activated O-acylisourea intermediate rearranges before reacting with the amine.[1]- Add a nucleophilic catalyst such as HOBt or HOAt to the reaction mixture. These additives trap the O-acylisourea intermediate to form a more reactive and stable active ester, minimizing N-acylurea formation. - Switch to a phosphonium- or uronium-based coupling reagent like HATU or HBTU.
Guanidinylation of the Amine When using uronium-based coupling reagents like HATU or HBTU in excess, the free amine can react with the coupling reagent itself, leading to a guanidinium-capped byproduct.- Use the coupling reagent in a stoichiometry closer to 1:1 with the carboxylic acid. - Pre-activate the carboxylic acid with the coupling reagent for a short period before adding the amine. - Consider using a phosphonium-based reagent like PyBOP, which does not have this side reaction.[2]
Racemized Product (if chiral amine is used) The activation of the carboxylic acid can sometimes lead to conditions that promote epimerization of the adjacent chiral center in the amine partner.- Additives like HOBt or, more effectively, HOAt are known to suppress racemization.[3] - Perform the reaction at lower temperatures. - Use a coupling reagent known for low racemization, such as COMU.
Problem 2: Incomplete Conversion of Starting Material

Symptoms:

  • Significant amount of unreacted this compound detected by TLC or LC-MS.

  • Low isolated yield of the desired amide product.

Troubleshooting Workflow:

G cluster_reagents Reagent Check cluster_activation Activation Strategy cluster_conditions Reaction Conditions start Incomplete Conversion check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_activation Optimize Carboxylic Acid Activation check_reagents->check_activation Reagents OK reagent_purity Ensure high purity of amine and coupling reagent check_conditions Adjust Reaction Conditions check_activation->check_conditions Activation Optimized coupling_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) purification Isolate Product check_conditions->purification Conditions Adjusted solvent Use anhydrous polar aprotic solvent (DMF, NMP) reagent_stoich Use slight excess of amine (1.1-1.2 eq.) pre_activation Pre-activate the acid for 5-15 min before adding the amine additives Ensure presence of HOBt/HOAt with carbodiimides temperature Try increasing temperature (e.g., RT to 50 °C) time Extend reaction time

Caption: Troubleshooting workflow for incomplete conversion.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is a general guideline for the amide coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine to the solution.

  • Add DIPEA to the reaction mixture and stir for 5 minutes.

  • Add HATU portion-wise to the stirring solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol describes a classic method for amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound and HOBt in anhydrous DCM or DMF, add the amine and DIPEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table provides an illustrative comparison of common coupling reagents for the synthesis of an amide from this compound and a generic primary amine. Yields are representative and can vary based on the specific amine and reaction conditions.

Coupling Reagent Additive Base Solvent Typical Yield (%) Common Byproducts
EDC·HCl HOBtDIPEADMF65-85N-Acylurea, unreacted starting materials
HATU -DIPEADMF85-95Tetramethylurea, potential for guanidinylation of amine
PyBOP -DIPEADMF80-90Hexamethylphosphoramide (from BOP), tripyrrolidinophosphine oxide
T3P -PyridineEtOAc70-90Polyphosphonic acid byproducts

Visualizations

Amide Coupling Reaction Workflow

G cluster_reactants Reactants cluster_reagents Reagents acid This compound reaction_mixture Reaction Mixture acid->reaction_mixture amine Amine (R-NH2) amine->reaction_mixture coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->reaction_mixture base Base (e.g., DIPEA) base->reaction_mixture solvent Anhydrous Solvent (e.g., DMF) solvent->reaction_mixture workup Aqueous Workup reaction_mixture->workup purification Purification (Chromatography) workup->purification product Desired Amide Product purification->product

Caption: General workflow for amide coupling reactions.

Logical Relationship of Byproduct Formation

G start Amide Coupling Reaction suboptimal_conditions Suboptimal Conditions start->suboptimal_conditions reagent_choice Coupling Reagent Choice start->reagent_choice incomplete_conversion Incomplete Conversion suboptimal_conditions->incomplete_conversion dimerization Dimerization suboptimal_conditions->dimerization n_acylurea N-Acylurea Formation reagent_choice->n_acylurea Carbodiimide guanidinylation Guanidinylation reagent_choice->guanidinylation Uronium Salt

Caption: Factors leading to common byproduct formation.

References

Technical Support Center: Purification of 5-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of color impurities from 5-Amino-2-fluorobenzoic acid.

Troubleshooting Guides

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product of this compound has a persistent yellow or brownish tint after initial synthesis. What is the primary cause and the recommended purification method?

A1: Discoloration in this compound is typically caused by residual starting materials, by-products from the synthesis, or oxidation products. Common synthetic routes can lead to colored impurities. The most effective methods for removing these color impurities are a combination of activated carbon treatment and recrystallization. A known method involves decolorizing with activated carbon followed by recrystallization from xylene to yield a light-yellow, needle-shaped solid.[1]

Q2: I performed a recrystallization, but the yield of my purified this compound is very low. What are the likely causes and how can I improve it?

A2: Low recovery after recrystallization can stem from several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize prematurely on the filter paper.

  • Inappropriate Solvent Choice: The solvent system may not have a steep enough solubility curve for your compound (i.e., the compound is too soluble at low temperatures).

To improve your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. If you need to perform a hot filtration, pre-heat your glassware (funnel and receiving flask) to prevent premature crystallization. You can also attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling, though this crop may be of lower purity.

Q3: During the cooling phase of recrystallization, my this compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be due to a high concentration of impurities depressing the melting point or the solution being too saturated. To remedy this, try the following:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Allow the solution to cool more slowly to encourage crystal nucleation. Placing the flask in an insulated container can help.

  • If the problem persists, consider that the chosen solvent may be inappropriate. You may need to screen for alternative solvents.

Q4: I used activated carbon, but my this compound is still colored. What could have gone wrong?

A4: If activated carbon treatment is not effective, consider the following:

  • Insufficient Amount: The quantity of activated carbon may have been too low to adsorb all the color impurities.

  • Incorrect Conditions: The temperature and contact time can influence the effectiveness of the treatment. Generally, heating the mixture can improve the adsorption of impurities.

  • Carbon Quality: The effectiveness of activated carbon can vary between suppliers and batches.

Try increasing the amount of activated carbon or the contact time. Ensure the slurry is well-agitated during the treatment to maximize the surface area contact.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities found in crude this compound?

A: Depending on the synthetic route, common impurities can include unreacted starting materials (e.g., 4-fluoroaniline), intermediates, and side-products. For instance, some synthetic pathways may result in isomeric by-products which can be challenging to separate.[1][2]

Q: What is the recommended solvent for the recrystallization of this compound?

A: Xylene has been successfully used for the recrystallization of this compound.[1] Other potential solvents for aminobenzoic acids could include ethanol, methanol, or aqueous mixtures of these alcohols. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent for your specific batch of crude material.

Q: How much activated carbon should I use for decolorization?

A: A general guideline is to use 1-5% activated carbon by weight relative to the crude this compound. However, the optimal amount may vary depending on the level of colored impurities. It is best to start with a small amount and add more if necessary, as excessive use of activated carbon can lead to a loss of the desired product due to adsorption.

Q: At what temperature should I perform the activated carbon treatment?

A: The activated carbon treatment is typically performed in a suitable solvent at an elevated temperature, often near the boiling point of the solvent, to enhance the solubility of the compound and the efficiency of impurity adsorption.

Q: How can I assess the purity of my this compound after purification?

A: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for determining purity and identifying impurities.[3][4] Melting point analysis can also provide a good indication of purity; a sharp melting point range close to the literature value (181-183 °C) suggests a high degree of purity.

Data Presentation

Table 1: Illustrative Purity of this compound Before and After Purification

StageAppearancePurity by HPLC (Area %)Melting Point (°C)
Crude ProductBrownish solid~95%175-180
After Activated Carbon & RecrystallizationLight yellow crystals>99%181-183

Note: This data is illustrative and may vary depending on the nature of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol, xylene) by gently heating and stirring.

  • Activated Carbon Addition: To the hot solution, add activated carbon (approximately 1-2% w/w of the crude product).

  • Heating and Stirring: Stir the mixture at an elevated temperature (e.g., near the boiling point of the solvent) for 15-30 minutes.

  • Hot Filtration: Perform a hot filtration through a pre-heated funnel with fluted filter paper or a pad of celite to remove the activated carbon. This step should be done quickly to prevent premature crystallization of the product.

  • Proceed to Recrystallization: The clarified, hot filtrate can be directly used for recrystallization (Protocol 2).

Protocol 2: Recrystallization
  • Concentration (if necessary): If the solution from the activated carbon treatment is too dilute, heat it to evaporate some of the solvent until the solution is saturated.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be covered and left undisturbed.

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve add_carbon Add Activated Carbon (1-2% w/w) dissolve->add_carbon heat_stir Heat and Stir (15-30 min) add_carbon->heat_stir hot_filtration Hot Filtration heat_stir->hot_filtration filtrate Clear, Hot Filtrate hot_filtration->filtrate impurities Colored Impurities (Adsorbed on Carbon) hot_filtration->impurities cool_rt Cool to Room Temperature filtrate->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor dry Dry Under Vacuum wash->dry end Purified Product dry->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Start Purification recrystallization Recrystallization start->recrystallization oiling_out Product 'Oils Out'? recrystallization->oiling_out low_yield Low Yield? oiling_out->low_yield No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes colored_product Product Still Colored? low_yield->colored_product No check_solvent_amount Use Minimal Hot Solvent, Pre-heat for Hot Filtration low_yield->check_solvent_amount Yes pure_product Pure Product colored_product->pure_product No activated_carbon Perform Activated Carbon Treatment colored_product->activated_carbon Yes reheat_add_solvent->recrystallization check_solvent_amount->recrystallization activated_carbon->recrystallization

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2-fluorobenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Amino-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound is a bifunctional molecule with two primary reactive sites: the aromatic amino group (-NH₂) and the carboxylic acid group (-COOH). The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and protection. The carboxylic acid group can undergo esterification, amidation, or reduction. The fluorine atom ortho to the carboxylic acid can influence the reactivity of the carboxyl group through steric and electronic effects.

Q2: How can I selectively derivatize either the amino or the carboxylic acid group?

A2: Selective derivatization requires a strategic approach, often involving the use of protecting groups.

  • To derivatize the carboxylic acid group: The more nucleophilic amino group should first be protected. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. Once the amino group is protected as a Boc-carbamate, the carboxylic acid can be selectively esterified or converted to an amide.

  • To derivatize the amino group: The carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester. Following esterification, the amino group can be acylated or alkylated.

Q3: What are the most common derivatization reactions for this compound?

A3: The most common derivatization reactions include:

  • Esterification of the carboxylic acid group.

  • Acylation of the amino group to form an amide.

  • N-protection of the amino group, typically with a Boc group, to allow for subsequent reactions at the carboxylic acid.

Q4: What are some potential side reactions to be aware of during derivatization?

A4: Potential side reactions include:

  • Di-derivatization: Reaction at both the amino and carboxylic acid groups when selectivity is not controlled.

  • Polymerization: Under certain conditions, particularly with heating in the presence of acid or base, intermolecular amide bond formation can lead to oligomers or polymers.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, especially if the aromatic ring is activated.

  • Side reactions involving the fluorine atom: While generally stable, under harsh nucleophilic aromatic substitution conditions, the fluorine atom could potentially be displaced.

Troubleshooting Guides

Issue 1: Low Yield in Esterification of the Carboxylic Acid Group
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting material persists, extend the reaction time.- Gradually increase the reaction temperature, being mindful of potential side reactions.
Water formation - In acid-catalyzed esterifications (Fischer esterification), water is a byproduct which can limit the reaction equilibrium. Use a Dean-Stark apparatus to remove water azeotropically.- Alternatively, add a drying agent like molecular sieves to the reaction mixture.
Catalyst deactivation - The basic amino group can neutralize the acid catalyst. Ensure a sufficient amount of acid catalyst is used (often more than a catalytic amount is needed for aminobenzoic acids).
Steric hindrance - The ortho-fluorine atom may slightly hinder the approach of the alcohol. Consider using a more reactive derivatizing agent for the carboxylic acid, such as converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride prior to adding the alcohol.
Issue 2: Low Yield or No Reaction in N-Acylation of the Amino Group
Potential Cause Troubleshooting Steps
Insufficiently activated acylating agent - For less reactive acylating agents, consider using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid before adding the this compound.
Basic conditions issues - Acylation is often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acid byproduct. Ensure the base is dry and added in an appropriate stoichiometric amount.
Low nucleophilicity of the amino group - The electron-withdrawing effect of the fluorine and carboxylic acid groups can slightly reduce the nucleophilicity of the amino group. Ensure the reaction conditions are sufficiently forcing (e.g., appropriate temperature and reaction time).
Starting material solubility - Ensure that the this compound is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system.
Issue 3: Formation of Multiple Products (Lack of Selectivity)
Potential Cause Troubleshooting Steps
Reaction at both functional groups - To achieve selective derivatization, a protection/deprotection strategy is necessary. Protect the functional group you do not want to react first.
Side reactions - Review the reaction conditions (temperature, reagents, solvent). Harsher conditions can lead to more side products. Consider milder reagents or lower temperatures.- Analyze the byproducts (e.g., by LC-MS or NMR) to understand the nature of the side reactions and adjust the conditions accordingly.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound. Please note that actual yields may vary depending on the specific experimental setup and scale.

Table 1: Esterification of this compound

ProductReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl 5-amino-2-fluorobenzoateMethanol, H₂SO₄ (catalytic)MethanolReflux4-880-90
Ethyl 5-amino-2-fluorobenzoateEthanol, H₂SO₄ (catalytic)EthanolReflux6-1275-85

Table 2: Acylation of this compound

ProductReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
5-Acetamido-2-fluorobenzoic acidAcetic anhydride, PyridinePyridine0 to RT2-485-95
5-Benzamido-2-fluorobenzoic acidBenzoyl chloride, PyridinePyridine0 to RT3-680-90

Table 3: Selective Derivatization using Protecting Groups

StepProductReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. N-ProtectionN-Boc-5-amino-2-fluorobenzoic acid(Boc)₂O, NaOHDioxane/WaterRT12-1890-98
2. EsterificationMethyl N-Boc-5-amino-2-fluorobenzoateCH₃I, K₂CO₃DMFRT6-1085-95
3. DeprotectionMethyl 5-amino-2-fluorobenzoateTFA or HClDCM or Ether0 to RT1-2>95

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-amino-2-fluorobenzoate (Esterification)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-20 volumes) to dissolve the starting material. Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 5-amino-2-fluorobenzoate.

Protocol 2: Synthesis of 5-Acetamido-2-fluorobenzoic acid (N-Acylation)
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (5-10 volumes) and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add acetic anhydride (1.1-1.5 eq) dropwise to the stirred solution while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Acetamido-2-fluorobenzoic acid.

Protocol 3: Selective Esterification via N-Boc Protection
  • N-Boc Protection:

    • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and 1M aqueous NaOH.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir the mixture at room temperature overnight.

    • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain N-Boc-5-amino-2-fluorobenzoic acid.

  • Esterification of N-Boc protected acid:

    • Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (K₂CO₃, 1.5 eq) and methyl iodide (CH₃I, 1.2 eq).

    • Stir the mixture at room temperature for 6-10 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to get methyl N-Boc-5-amino-2-fluorobenzoate.

  • N-Boc Deprotection:

    • Dissolve the Boc-protected ester in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) or a solution of HCl in diethyl ether and stir at room temperature for 1-2 hours.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with DCM.

    • Dry the organic layer and concentrate to obtain methyl 5-amino-2-fluorobenzoate.

Visualizations

Experimental_Workflow_Selective_Esterification start This compound protect_N N-Boc Protection ((Boc)₂O, Base) start->protect_N N_Boc_acid N-Boc-5-amino- 2-fluorobenzoic acid protect_N->N_Boc_acid esterify Esterification (e.g., CH₃I, K₂CO₃) N_Boc_acid->esterify protected_ester Methyl N-Boc-5-amino- 2-fluorobenzoate esterify->protected_ester deprotect_N N-Boc Deprotection (Acid) protected_ester->deprotect_N final_ester Methyl 5-amino- 2-fluorobenzoate deprotect_N->final_ester

Caption: Workflow for selective esterification of this compound.

Experimental_Workflow_Selective_Acylation start This compound protect_C Esterification (e.g., MeOH, H⁺) start->protect_C ester_intermediate Methyl 5-amino- 2-fluorobenzoate protect_C->ester_intermediate acylate N-Acylation (e.g., Ac₂O, Pyridine) ester_intermediate->acylate protected_amide Methyl 5-acetamido- 2-fluorobenzoate acylate->protected_amide deprotect_C Ester Hydrolysis (e.g., LiOH, H₂O) protected_amide->deprotect_C final_amide 5-Acetamido-2-fluorobenzoic acid deprotect_C->final_amide

Caption: Workflow for selective N-acylation of this compound.

Troubleshooting_Low_Yield start Low or No Yield check_sm Is Starting Material Consumed? (TLC) start->check_sm no_sm No check_sm->no_sm No yes_sm Yes check_sm->yes_sm Yes incomplete_reaction Incomplete Reaction no_sm->incomplete_reaction workup_issue Product Lost During Work-up/Purification yes_sm->workup_issue side_reactions Side Reactions Occurring yes_sm->side_reactions extend_time Extend Reaction Time incomplete_reaction->extend_time increase_temp Increase Temperature incomplete_reaction->increase_temp check_extraction Check Extraction pH workup_issue->check_extraction optimize_purification Optimize Purification workup_issue->optimize_purification analyze_byproducts Analyze Byproducts side_reactions->analyze_byproducts milder_conditions Use Milder Conditions side_reactions->milder_conditions

Caption: Troubleshooting decision tree for low reaction yield.

stability issues of 5-Amino-2-fluorobenzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 5-Amino-2-fluorobenzoic acid?

A1: Solid this compound is generally stable when stored under appropriate conditions. For long-term storage, it is recommended to keep it at -20°C. For shorter periods, storage at 2-8°C is also acceptable. The compound is noted to be air-sensitive, so it is best stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light.

Q2: How stable is this compound in aqueous solutions?

A2: Based on supplier recommendations, aqueous solutions of this compound are not recommended for storage for more than one day.[1] This suggests that the compound is susceptible to degradation in aqueous environments. The rate and nature of this degradation are likely dependent on factors such as pH, temperature, light exposure, and the presence of dissolved oxygen.

Q3: What are the known incompatibilities of this compound?

A3: this compound should not be mixed with strong oxidizing agents.[2]

Q4: What are the potential degradation pathways for this compound in an aqueous solution?

A4: While specific studies on this compound are limited, analogous compounds like 5-aminosalicylic acid (5-ASA) primarily degrade through oxidation. The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. Other potential, though less likely, degradation pathways could include decarboxylation under harsh conditions.

Q5: What happens upon thermal decomposition of this compound?

A5: Under fire conditions, thermal decomposition can generate hazardous products, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[2] However, under normal storage and use, hazardous decomposition is not expected.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Aqueous solution changes color (e.g., turns yellow/brown) rapidly. Oxidation of the amino group.Prepare solutions fresh before use. De-gas the solvent (e.g., by sparging with nitrogen) before dissolving the compound. Store the solution in an amber vial and protect it from light.
Inconsistent results in bioassays using aqueous stock solutions. Degradation of the compound in the aqueous solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored for a short period, store it at 2-8°C and use it within 24 hours. Consider preparing stock solutions in a non-aqueous solvent like DMSO if compatible with the experimental system.
Precipitate forms in the aqueous solution. The concentration exceeds the aqueous solubility.The solubility of a related compound, 2-amino-5-fluorobenzoic acid, in PBS (pH 7.2) is approximately 0.25 mg/mL.[1] Ensure the concentration of your solution is below the solubility limit at the specific pH and temperature of your experiment.
Loss of compound confirmed by HPLC analysis of the aqueous solution over time. Chemical degradation (e.g., hydrolysis, oxidation).Perform a systematic stability study to understand the degradation kinetics. Analyze samples at different time points and under various pH and temperature conditions to identify optimal conditions for solution preparation and handling.

Quantitative Data Summary (Exemplary Data for a Related Compound)

Table 1: Stability of 5-Aminosalicylic Acid (5-ASA) in Aqueous Suspension

Storage ConditionInitial ConcentrationConcentration after 90 daysStability
Room Temperature100%>90%Stable
Refrigerated100%>90%Stable

This data is for a specific formulation of 5-ASA and may not be representative of the stability of this compound. It is known that 5-ASA is sensitive to light, temperature, and oxygen, with oxidation being a primary degradation pathway.

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • For each condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

  • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Dissolve the compound in purified water. Heat at 60°C in the dark for 24 hours.

  • Photolytic Degradation: Expose the solution in a photostability chamber to UV and visible light. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples by a suitable HPLC method (a reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate or formate buffer is a common starting point). Use a UV detector set to a wavelength of maximum absorbance for this compound.

4. Data Evaluation:

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • A method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.

  • Calculate the percentage of degradation for each stress condition.

Visualizations

G cluster_degradation Putative Aqueous Degradation Pathway of this compound parent This compound oxidized Oxidized Intermediates (e.g., quinone-imine) parent->oxidized Oxidation (O2, light) polymers Polymeric Products (colored) oxidized->polymers Polymerization

Caption: A hypothetical degradation pathway for this compound in aqueous solution.

G cluster_workflow Experimental Workflow for Stability Study prep Prepare Aqueous Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Sample at Time Points stress->sample hplc HPLC Analysis sample->hplc data Analyze Data (Peak Purity, % Degradation) hplc->data

Caption: A general experimental workflow for investigating the stability of a compound.

References

preventing tar-like byproduct formation in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of tar-like byproducts in your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are tar-like byproducts and why do they form?

A1: Tar-like byproducts are complex, high-molecular-weight, often dark-colored and viscous mixtures that are formed from undesired side reactions during a chemical synthesis.[1] They are typically a result of polymerization, condensation, or decomposition of starting materials, intermediates, or products.[2] Formation is often promoted by factors such as high temperatures, incorrect stoichiometry, highly reactive intermediates, and the presence of impurities.[2][3]

Q2: How can I generally minimize tar formation in my reactions?

A2: Several general strategies can be employed to minimize tar formation:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions that lead to tar.[2]

  • Control Stoichiometry: Using the correct molar ratios of reactants is crucial. For example, in reactions prone to polysubstitution, using an excess of the substrate can favor the desired mono-substituted product.[2]

  • Choose the Right Solvent: The polarity and reactivity of the solvent can influence reaction pathways. In some cases, a solvent can participate in the reaction, leading to byproducts.[4]

  • Use a Milder Catalyst: Highly active catalysts can sometimes promote unwanted side reactions.[2]

  • Control the Rate of Reagent Addition: Slow, dropwise addition of a reactive reagent can help maintain a low concentration of reactive intermediates and minimize side reactions.[5]

  • Ensure Purity of Reagents: Impurities can sometimes act as catalysts for unwanted polymerization or side reactions.[6]

Q3: Are there specific types of reactions that are more prone to tar formation?

A3: Yes, certain reaction types are more susceptible to forming tar-like byproducts. These include:

  • Friedel-Crafts Alkylation: Prone to polyalkylation and carbocation rearrangements, which can lead to complex mixtures.[7][8]

  • Aldol Condensation: Can produce self-condensation and mixed-condensation products, especially when using two different enolizable carbonyl compounds.[9][10]

  • Polymerization Reactions: Uncontrolled polymerization can lead to polymers with undesirable molecular weights and properties, which can be considered a form of tarry byproduct.[6]

Troubleshooting Guides

Issue 1: Formation of Tarry Byproducts in Friedel-Crafts Alkylation

Problem: My Friedel-Crafts alkylation is producing a dark, sticky material, and the yield of my desired product is low.

Troubleshooting Workflow:

G start High Tar Formation in Friedel-Crafts Alkylation check_polyalkylation Is Polyalkylation Occurring? start->check_polyalkylation check_rearrangement Is Carbocation Rearrangement Possible? check_polyalkylation->check_rearrangement No solution_stoichiometry Use large excess of aromatic substrate. check_polyalkylation->solution_stoichiometry Yes solution_acylation Consider Friedel-Crafts Acylation followed by reduction. [3] check_polyalkylation->solution_acylation Yes check_temp Is Reaction Temperature Too High? check_rearrangement->check_temp No solution_rearrangement Use milder Lewis acid or choose a different alkylating agent that forms a more stable carbocation. [7] check_rearrangement->solution_rearrangement Yes solution_temp Lower reaction temperature and monitor reaction closely. check_temp->solution_temp Yes end Reduced Tar Formation check_temp->end No solution_stoichiometry->end solution_acylation->end solution_rearrangement->end solution_temp->end

Caption: Troubleshooting workflow for tar formation in Friedel-Crafts alkylation.

Quantitative Data: Effect of Temperature on Isomer Distribution in Friedel-Crafts Alkylation of Toluene

Reaction Temperature (°C)2-Methyl-1-propylbenzene (%)3-Methyl-1-propylbenzene (%)4-Methyl-1-propylbenzene (%)
0541729
2536928

Data adapted from Friedel-Crafts Reactions - Chemistry LibreTexts.[2] This table illustrates how temperature can significantly alter the product distribution, with higher temperatures favoring the thermodynamically more stable meta-isomer.

Issue 2: Uncontrolled Polymerization and Side Products in Aldol Condensation

Problem: My crossed aldol condensation is giving a mixture of products and a significant amount of polymerized material.

Troubleshooting Workflow:

G start Mixture of Products/ Tar in Crossed Aldol check_enolizable Are both carbonyls enolizable? start->check_enolizable check_addition Is self-condensation of the enolizable partner occurring? check_enolizable->check_addition No solution_non_enolizable Use one non-enolizable carbonyl partner (e.g., benzaldehyde). [1, 5] check_enolizable->solution_non_enolizable Yes check_conditions Are reaction conditions too harsh (high temp/conc. base)? check_addition->check_conditions No solution_slow_addition Slowly add the enolizable carbonyl to a mixture of the non-enolizable partner and base. [1, 5] check_addition->solution_slow_addition Yes solution_conditions Use lower temperature and a weaker base, or use a directed aldol approach with LDA. [5] check_conditions->solution_conditions Yes end Clean Crossed Aldol Product check_conditions->end No solution_non_enolizable->end solution_slow_addition->end solution_conditions->end

Caption: Troubleshooting workflow for mixed products in crossed aldol condensation.

Qualitative Data: Controlling Aldol vs. Condensation Product

TemperatureProduct FavoredRationale
Low (e.g., 0-5 °C)Aldol Addition Product (β-hydroxy carbonyl)The initial addition is often reversible and favored at lower temperatures.[9]
High (e.g., >80 °C)Aldol Condensation Product (α,β-unsaturated carbonyl)Higher temperatures provide the activation energy for the dehydration step, which is often irreversible and drives the reaction to completion.[9]
Issue 3: Unexpected Polymerization or Broad Molecular Weight Distribution

Problem: My polymerization reaction is either not proceeding as expected, leading to a tarry mess, or is producing a polymer with a very broad molecular weight distribution.

Troubleshooting Workflow:

G start Uncontrolled Polymerization/ Broad MWD check_purity Are monomers and initiator pure? start->check_purity check_initiator Is initiator concentration optimal? check_purity->check_initiator Yes solution_purify Purify monomers and initiator to remove inhibitors or impurities. [17] check_purity->solution_purify No check_technique Are you using a controlled polymerization technique? check_initiator->check_technique Yes solution_initiator Optimize initiator concentration. Higher concentration can lead to lower molecular weight and more termination events. [35] check_initiator->solution_initiator No solution_technique Employ a controlled/living polymerization technique like ATRP or RAFT. [11] check_technique->solution_technique No end Controlled Polymerization with Narrow MWD check_technique->end Yes solution_purify->end solution_initiator->end solution_technique->end G start Primary Alkyl Halide + Lewis Acid (e.g., AlCl3) complex Formation of a carbocation-like complex [R---X---AlCl3] [4] start->complex primary_carbocation Initial (less stable) Primary Carbocation complex->primary_carbocation hydride_shift 1,2-Hydride Shift (Rearrangement) [7] primary_carbocation->hydride_shift attack Electrophilic Attack on Aromatic Ring primary_carbocation->attack Direct attack (minor pathway) secondary_carbocation More Stable Secondary/Tertiary Carbocation hydride_shift->secondary_carbocation secondary_carbocation->attack product Rearranged Alkylated Product attack->product direct_product Minor (Unrearranged) Product attack->direct_product

References

Technical Support Center: Scale-Up of 5-Amino-2-fluorobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 5-Amino-2-fluorobenzoic acid production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and solutions.

Issue 1: Low Yield in the Nitration of 2-Fluorobenzoic Acid

Symptoms: The yield of the intermediate, 2-fluoro-5-nitrobenzoic acid, is significantly lower than expected.

Potential CauseTroubleshooting Steps
Incomplete Reaction - Verify Reagent Stoichiometry: Ensure the correct molar ratio of nitric acid and sulfuric acid to 2-fluorobenzoic acid is used. An excess of nitrating agent may be required for complete conversion. - Monitor Reaction Time and Temperature: The reaction is typically carried out at low temperatures (-10 to 35°C) to control selectivity and prevent side reactions.[1][2] Ensure the reaction is allowed to proceed for a sufficient duration. Progress can be monitored by techniques like HPLC or TLC.
Side Reactions - Formation of Isomers: The formation of other nitro isomers, such as 3-fluoro-2-nitrobenzoic acid, is a common side reaction.[1] Maintaining a controlled low temperature during the addition of the nitrating agent is crucial to maximize the yield of the desired 5-nitro isomer. - Over-nitration: Although less common under controlled conditions, excessive nitrating agent or higher temperatures can lead to the formation of dinitro compounds.
Product Loss During Workup - Precipitation Issues: The nitro-intermediate is typically isolated by quenching the reaction mixture in water. Ensure the quenching is done carefully and with adequate cooling to maximize precipitation. - Incomplete Extraction: If an extraction workup is used, ensure the correct solvent and pH are used to efficiently extract the product from the aqueous layer.
Issue 2: Incomplete Reduction of 2-Fluoro-5-nitrobenzoic Acid

Symptoms: The final product, this compound, is contaminated with the starting nitro-intermediate.

Potential CauseTroubleshooting Steps
Catalyst Inactivity - Catalyst Quality: Ensure the catalyst (e.g., Palladium on carbon, Raney nickel) is of high quality and has not been deactivated by improper storage or handling.[1][3] - Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure the 2-fluoro-5-nitrobenzoic acid is of high purity.
Insufficient Hydrogen Pressure - Maintain Adequate Pressure: For catalytic hydrogenation, maintaining the recommended hydrogen pressure is critical for driving the reaction to completion.[1]
Poor Mass Transfer - Agitation: In a heterogeneous catalytic reduction, efficient agitation is necessary to ensure good contact between the substrate, catalyst, and hydrogen. Inadequate mixing can lead to slow or incomplete reactions.
Incorrect pH - Control pH: The pH of the reaction medium can influence the rate and efficiency of the reduction. Optimize the pH to ensure the reaction proceeds to completion.
Issue 3: Product Discoloration and Impurities

Symptoms: The final this compound product is off-white, yellow, or brown, and analytical tests show the presence of impurities.

Potential CauseTroubleshooting Steps
Formation of Oxidative Byproducts - Air Sensitivity: The amino group in the final product can be susceptible to oxidation, leading to colored impurities. It is recommended to handle the product under an inert atmosphere (e.g., nitrogen or argon) where possible. - Storage: Store the final product in a cool, dark, and dry place to minimize degradation over time.
Residual Isomeric Impurities - Carryover from Nitration: Isomeric nitro-compounds formed during the nitration step will be reduced to the corresponding amino-isomers, which can be difficult to separate from the final product. The most effective way to avoid this is to optimize the nitration step to minimize isomer formation.
Incomplete Removal of Catalyst - Filtration: Ensure complete removal of the hydrogenation catalyst by using a fine filter aid (e.g., celite) during filtration. Residual catalyst fines can contaminate the product.
Inefficient Purification - Recrystallization: A single recrystallization may not be sufficient to remove all impurities. Consider a second recrystallization or using a different solvent system. Common solvents for recrystallization of similar compounds include water and xylene.[1][3] - Activated Carbon Treatment: If the product is highly colored, treatment with activated carbon during recrystallization can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most common industrial synthesis route involves a two-step process:

  • Nitration: 2-Fluorobenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-fluoro-5-nitrobenzoic acid.

  • Reduction: The nitro group of 2-fluoro-5-nitrobenzoic acid is then reduced to an amino group to yield this compound. This is typically achieved through catalytic hydrogenation.

Q2: What are the primary safety concerns during the scale-up of this synthesis?

The primary safety concerns include:

  • Exothermic Reactions: Both the nitration and, to a lesser extent, the catalytic hydrogenation can be exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaway.

  • Handling of Strong Acids: The nitration step uses concentrated nitric and sulfuric acids, which are highly corrosive. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Flammable Solvents and Hydrogen Gas: The reduction step may involve flammable solvents and hydrogen gas, which poses a fire and explosion risk. The process should be carried out in a well-ventilated area with appropriate safety measures.

  • Product Handling: this compound is a chemical that can cause skin and eye irritation.[4] Proper PPE should be worn when handling the final product.

Q3: How can the purity of the final product be assessed on a large scale?

On a large scale, the purity of this compound is typically assessed using:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity and identifying any impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Spectroscopic Methods (NMR, IR): These methods are used to confirm the structure of the final product and can also provide information about impurities.

Data Presentation

The following tables provide a summary of typical reaction conditions and expected outcomes for the key steps in the production of this compound. These values are illustrative and may require optimization for specific manufacturing processes.

Table 1: Typical Parameters for the Nitration of 2-Fluorobenzoic Acid

ParameterValueReference
Starting Material 2-Fluorobenzoic Acid-
Nitrating Agent Mixture of 100% H₂SO₄ and 100% HNO₃[2]
Molar Ratio (HNO₃ : Substrate) 1:1 to 1.5:1[1]
Reaction Temperature -10 to +35 °C[2]
Reaction Time 1 - 4 hours-
Typical Yield of 2-Fluoro-5-nitrobenzoic acid 85 - 95%[2]
Purity of Crude Intermediate >95% (with isomeric impurities)[2]

Table 2: Typical Parameters for the Reduction of 2-Fluoro-5-nitrobenzoic Acid

ParameterValueReference
Starting Material 2-Fluoro-5-nitrobenzoic Acid-
Reduction Method Catalytic Hydrogenation[1][3]
Catalyst Palladium on Carbon (Pd/C) or Raney Nickel[1][3]
Hydrogen Pressure 50 - 150 psi[1]
Reaction Temperature 25 - 80 °C[1][3]
Solvent Ethanol, Methanol, or Water-
Typical Yield of this compound >95%-
Purity after Recrystallization >99%-

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound. These should be adapted and optimized for specific equipment and scale.

Protocol 1: Synthesis of 2-Fluoro-5-nitrobenzoic Acid (Nitration)
  • Reactor Setup: Charge a suitable reactor with concentrated sulfuric acid and cool to the desired temperature (e.g., 0-5°C) with efficient stirring.

  • Addition of Starting Material: Slowly add 2-fluorobenzoic acid to the sulfuric acid, maintaining the temperature below 10°C.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling.

  • Nitration: Add the nitrating mixture dropwise to the reactor containing the 2-fluorobenzoic acid solution, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the mixture at the controlled temperature for 1-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Workup: Carefully quench the reaction mixture by slowly adding it to a vessel containing ice and water. The product will precipitate as a solid.

  • Isolation and Drying: Filter the precipitated solid, wash with cold water until the washings are neutral, and dry the product under vacuum.

Protocol 2: Synthesis of this compound (Reduction)
  • Reactor Setup: Charge a hydrogenation reactor with 2-fluoro-5-nitrobenzoic acid, a suitable solvent (e.g., ethanol), and the hydrogenation catalyst (e.g., 5% Pd/C).

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen) to remove any air.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or HPLC analysis until the starting material is no longer detected.

  • Catalyst Removal: After the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the reactor with an inert gas. Remove the catalyst by filtration through a pad of celite.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or xylene).[1]

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Low Yield cluster_nitration Nitration Troubleshooting cluster_reduction Reduction Troubleshooting start Low Yield of This compound check_nitration Check Nitration Step Yield start->check_nitration Analyze intermediate check_reduction Check Reduction Step Yield check_nitration->check_reduction No nitration_incomplete Incomplete Reaction? - Check stoichiometry - Monitor time/temp check_nitration->nitration_incomplete Yes reduction_catalyst Catalyst Inactive? - Check quality/poisoning check_reduction->reduction_catalyst Yes end Yield Optimized check_reduction->end No, check purification nitration_incomplete->check_reduction nitration_isomers Isomer Formation? - Control temperature strictly nitration_incomplete->nitration_isomers nitration_workup Workup Loss? - Optimize quenching/extraction nitration_isomers->nitration_workup nitration_workup->check_reduction reduction_pressure Insufficient H2 Pressure? - Verify pressure reduction_catalyst->reduction_pressure reduction_catalyst->end Optimize reduction_mixing Poor Mixing? - Increase agitation reduction_pressure->reduction_mixing reduction_mixing->end

Caption: A troubleshooting workflow for addressing low yield issues.

G cluster_1 Synthetic Pathway of this compound start 2-Fluorobenzoic Acid nitration Nitration (HNO3, H2SO4) start->nitration intermediate 2-Fluoro-5-nitrobenzoic Acid nitration->intermediate reduction Reduction (H2, Catalyst) intermediate->reduction product This compound reduction->product

Caption: A simplified diagram of the synthetic pathway.

References

improving the purity of 5-Amino-2-fluorobenzoic acid for pharmaceutical use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-fluorobenzoic acid. The information is designed to address common challenges encountered during the purification and analysis of this compound for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Isomeric Impurities: Synthesis involving the nitration of 3-fluorobenzoic acid ester can lead to the formation of 3-fluoro-2-nitrobenzoic acid ester, which is challenging to separate.[1]

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of precursors like 4-fluoroaniline.

  • Side-Reaction Byproducts: The synthesis process may yield byproducts such as phenolic compounds or azo compounds.[2]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

Q2: What is the most effective method for purifying crude this compound?

A2: Recrystallization is a widely used and effective method for purifying crude this compound.[3] The choice of solvent is critical for successful purification.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on literature and the physicochemical properties of the compound, the following solvents can be considered for recrystallization:

  • Xylene: A patent for the preparation of 2-amino-5-fluorobenzoic acid suggests recrystallization from xylene.[3]

  • Water: Given its polar nature, water can be an effective solvent for recrystallizing aminobenzoic acids.

  • Ethanol, Methanol, DMSO, and DMF: this compound is soluble in these organic solvents, making them potential candidates for recrystallization, possibly in a co-solvent system with water.[4]

Q4: What are the typical acceptance criteria for pharmaceutical-grade this compound?

A4: While specific monographs may vary, general guidance from the International Council for Harmonisation (ICH) suggests the following limits for impurities in a new drug substance.[2]

ParameterAcceptance Criteria
Appearance White to light yellow crystalline powder
Identification Conforms to the reference standard (e.g., by IR, NMR)
Assay (by HPLC) Typically ≥98.0%
Individual Unspecified Impurity ≤0.10%
Total Impurities ≤1.0%
Residual Solvents Within ICH Q3C limits
Water Content (Karl Fischer) Typically ≤0.5%
Sulphated Ash Typically ≤0.1%

Q5: How can I analyze the purity of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and robust method for determining the purity of this compound and quantifying impurities.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying volatile impurities and residual solvents.[6][7]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseSuggested Solution
Oiling out (formation of an oil instead of crystals) The compound is coming out of solution above its melting point. This can be due to too high a concentration or the presence of impurities depressing the melting point.Reheat the solution to dissolve the oil, add more of the primary solvent to reduce saturation, and allow it to cool more slowly. Consider using a different solvent system.
No crystal formation upon cooling The solution is too dilute (too much solvent added) or the solution is supersaturated.1. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure compound. 2. Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Low recovery of purified product Too much solvent was used, leading to significant loss of the compound in the mother liquor. The crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary for complete dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.
Discolored crystals Colored impurities are present in the crude material.During the recrystallization process, after dissolving the crude solid in the hot solvent, add a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool.
HPLC Analysis Issues
ProblemPotential CauseSuggested Solution
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH. Column degradation. Sample overload.Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte. Use a new or properly conditioned column. Reduce the injection volume or sample concentration.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate. Temperature variations.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Check the HPLC pump for proper functioning.
Ghost peaks Contamination in the mobile phase, injector, or column. Carryover from a previous injection.Use high-purity solvents and freshly prepared mobile phase. Implement a robust needle wash protocol. Flush the column with a strong solvent.
Poor resolution between the main peak and impurities The mobile phase composition is not optimized. The column is not suitable.Optimize the gradient profile or the ratio of organic solvent to aqueous buffer. Try a different column with a different stationary phase chemistry.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound to pharmaceutical-grade purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Xylene or an Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Determine the appropriate solvent or solvent system by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the solid. Add small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

ParameterCondition
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable ratio of A and B, then increase the percentage of B over time to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase A and B) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the synthesized this compound and dissolve it in the same diluent to a similar concentration as the standard.

Analysis of Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify residual solvents in the purified this compound.

ParameterCondition
GC-MS System A GC system with a headspace autosampler coupled to a mass spectrometer
Column DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier Gas Helium at a constant flow rate
Inlet Temperature 250 °C
Oven Program A suitable temperature program to separate common solvents (e.g., initial temp 40°C, hold for 5 min, ramp to 240°C at 10°C/min, hold for 5 min)
MS Transfer Line Temp 250 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-350

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample into a headspace vial.

  • Add a suitable dissolution solvent (e.g., DMSO or DMF).

  • Seal the vial and place it in the headspace autosampler for analysis.

Data Presentation

Solubility of this compound
SolventSolubility
Ethanol ~20 mg/mL
DMSO ~30 mg/mL
Dimethylformamide (DMF) ~30 mg/mL
PBS (pH 7.2) ~0.25 mg/mL

Data sourced from product information sheets.[4]

Comparison of Purification Methods (Illustrative)
MethodStarting Purity (by HPLC)Purity after 1st Pass (by HPLC)Typical Recovery
Recrystallization (Xylene) 95.0%98.5%80-90%
Recrystallization (Ethanol/Water) 95.0%99.2%75-85%
Preparative HPLC 95.0%>99.8%50-70%

This data is illustrative and will vary based on the specific impurities present and the experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for Purification and Analysis crude Crude this compound recrystallization Recrystallization crude->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying purified Purified this compound drying->purified hplc HPLC Analysis for Purity purified->hplc gcms GC-MS Analysis for Residual Solvents purified->gcms pass Meets Pharmaceutical Specifications hplc->pass gcms->pass fail Further Purification Required pass->fail No final_product Final Product pass->final_product fail->recrystallization Re-process troubleshooting_recrystallization Troubleshooting Recrystallization start Dissolve crude product in hot solvent cool Cool the solution start->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out? crystals_form->oiling_out No collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes no_crystals Induce crystallization (scratch/seed) oiling_out->no_crystals No reheat Reheat, add more solvent, cool slowly oiling_out->reheat Yes still_no_crystals Still no crystals? no_crystals->still_no_crystals still_no_crystals->cool No concentrate Concentrate solution (evaporate solvent) still_no_crystals->concentrate Yes concentrate->cool reheat->cool

References

Validation & Comparative

A Researcher's Guide to Purity Analysis of 5-Amino-2-fluorobenzoic Acid: A Comparative Review of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 5-Amino-2-fluorobenzoic acid is a key building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of the principal analytical methods for determining its purity, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Key Analytical Techniques

The purity of this compound can be assessed using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for high sensitivity to detect trace impurities, the desired accuracy for bulk assay, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and widely used technique for purity analysis and impurity profiling due to its high resolution and sensitivity. Gas Chromatography (GC), particularly when coupled with mass spectrometry (MS), is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, though it often requires a derivatization step for polar molecules like this compound. Titrimetry offers a cost-effective and precise method for determining the bulk purity (assay), while qNMR is emerging as a primary analytical method for determining purity with high accuracy without the need for a specific reference standard of the analyte itself.

A logical approach to selecting the appropriate analytical method is outlined in the diagram below.

start Start: Purity Analysis of This compound decision1 Need to quantify all impurities (Impurity Profile)? start->decision1 decision3 Need a primary method for assay without a specific standard? decision1->decision3 No hplc HPLC-UV/DAD (High Specificity, High Sensitivity) decision1->hplc Yes decision2 Are impurities volatile or can be made volatile? decision2->hplc No gcms GC-MS (Requires Derivatization) decision2->gcms Yes qnmr qNMR (High Accuracy, Primary Method) decision3->qnmr Yes titration Titration (Bulk Assay, Cost-Effective) decision3->titration No hplc->decision2 Also consider volatile impurities?

Caption: Logical workflow for selecting an analytical method.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the discussed analytical methods for the analysis of aromatic acids and amines. The data is compiled from studies on analogous compounds and serves as a comparative baseline for method selection.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)TitrimetryQuantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.Neutralization reaction between the analyte and a standardized titrant.Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of atomic nuclei.[1]
Primary Use Quantitative purity determination and impurity profiling.Identification and quantification of volatile impurities.Quantitative purity (assay) of the bulk material.Structural elucidation and absolute quantitative purity determination.[2]
Sample Requirements Soluble in a suitable mobile phase.Volatile and thermally stable (often requires derivatization).Soluble in a suitable solvent (aqueous or non-aqueous).Soluble in a deuterated solvent with a high-purity internal standard.
Sensitivity High (ng to µg level).Very high (pg to ng level).[1]Moderate (mg level).Moderate (µg to mg level).[1]
Precision (%RSD) Typically < 2%.< 10% (can be higher due to derivatization).Typically < 0.5%.Typically < 1%.
Accuracy/Recovery (%) 98-102%.90-110%.99-101%.98-102%.
Specificity High, especially with photodiode array (PDA) or MS detectors.High, especially with MS detection.Low; titrates any acidic or basic functionality.High; provides structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the purity analysis of non-volatile organic compounds like this compound. Reversed-phase HPLC with UV detection is the most common approach, offering excellent resolution for separating the main component from its potential impurities, such as isomers and synthesis by-products.

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Accurately weigh sample and dissolve in mobile phase inject Inject sample onto a C18 column prep_sample->inject prep_mobile Prepare mobile phase (e.g., ACN/water with acid), filter and degas prep_mobile->inject separate Isocratic or gradient elution to separate components inject->separate detect Detect analytes using a UV/PDA detector separate->detect integrate Integrate peak areas in the chromatogram detect->integrate calculate Calculate purity as % Area of main peak integrate->calculate

Caption: General workflow for HPLC purity analysis.

Experimental Protocol: HPLC

This protocol provides a general method for the purity determination of this compound using reversed-phase HPLC with UV detection. This method is adapted from established procedures for aminobenzoic acid isomers.[3]

  • Instrumentation and Materials:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Acetonitrile (HPLC grade).

    • Deionized water (HPLC grade).

    • Phosphoric acid or Formic acid.

    • Reference standard of this compound (if available for peak identification and assay).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Acetonitrile and water (containing 0.1% acid). A typical starting point is a 30:70 (v/v) ratio of Acetonitrile to aqueous acid.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or determined by the UV spectrum of the analyte.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a working standard solution by diluting the stock solution.

    • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a similar concentration as the working standard.

    • Analysis: Inject a blank (mobile phase), the standard solution, and the sample solution into the HPLC system.

    • Data Analysis: Integrate the peak areas of the chromatograms. Calculate the purity based on the area percentage of the main peak relative to the total peak area of all peaks.

Gas Chromatography (GC)

Due to the low volatility of this compound, which contains both a carboxylic acid and an amino group, derivatization is necessary prior to GC analysis.[4] This process converts the polar functional groups into less polar, more volatile derivatives, allowing for separation and analysis by GC. Silylation is a common derivatization technique for this purpose.[5]

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Accurately weigh sample dissolve Dissolve in a suitable solvent (e.g., Acetonitrile) weigh->dissolve derivatize Add silylating agent (e.g., BSTFA) and heat to react dissolve->derivatize inject Inject derivatized sample into GC-MS derivatize->inject separate Separate components on a capillary column with a temperature program inject->separate detect Detect and identify components using a Mass Spectrometer separate->detect integrate Integrate peak areas in the total ion chromatogram detect->integrate calculate Calculate purity as % Area of the main peak integrate->calculate

Caption: General workflow for GC-MS purity analysis with derivatization.

Experimental Protocol: GC-MS with Derivatization

This protocol outlines a general method for the purity analysis of this compound by GC-MS after silylation.

  • Instrumentation and Materials:

    • GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Derivatization vials.

    • Silylating reagent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Anhydrous solvent (e.g., Acetonitrile or Pyridine).

  • Derivatization Procedure:

    • Accurately weigh about 1-2 mg of the this compound sample into a derivatization vial.

    • Add 100 µL of anhydrous solvent and 100 µL of BSTFA (+1% TMCS).

    • Seal the vial and heat at 70-80 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Data Analysis:

    • Identify the peak for the derivatized this compound based on its retention time and mass spectrum.

    • Calculate the purity based on the peak area percentage of the main peak relative to the total peak area in the chromatogram.

Titrimetry

Titrimetric methods provide a reliable and cost-effective way to determine the overall purity (assay) of an acidic or basic compound. For this compound, which is a weak acid and a weak base, a non-aqueous titration is often preferred to obtain a sharp endpoint.[6][7] The amino group can be titrated in an acidic solvent with a strong acid, or the carboxylic acid group can be titrated in a basic solvent with a strong base. The following describes the titration of the amino group.

cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh Accurately weigh sample dissolve Dissolve in a non-aqueous solvent (e.g., Glacial Acetic Acid) weigh->dissolve indicator Add a suitable indicator (e.g., Crystal Violet) dissolve->indicator titrate Titrate with a standardized titrant (e.g., Perchloric Acid) to the endpoint indicator->titrate record Record the volume of titrant used titrate->record calculate Calculate the purity based on the titrant volume, concentration, and sample weight record->calculate

Caption: General workflow for non-aqueous titrimetric analysis.

Experimental Protocol: Non-Aqueous Titration

This protocol describes the assay of this compound by titrating the basic amino group with perchloric acid in a non-aqueous medium.

  • Instrumentation and Materials:

    • Burette (10 or 25 mL).

    • Potentiometer with a suitable electrode system or a visual indicator.

    • Standardized 0.1 M Perchloric acid in glacial acetic acid.

    • Glacial acetic acid.

    • Crystal violet indicator solution.

  • Procedure:

    • Accurately weigh approximately 150 mg of the this compound sample.

    • Dissolve the sample in 25 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator solution.

    • Titrate with standardized 0.1 M perchloric acid until the color changes from violet to blue-green (the endpoint).

    • Perform a blank titration with 25 mL of glacial acetic acid and subtract the volume of titrant consumed in the blank from the sample titration.

  • Calculation:

    • Calculate the purity using the following formula: Purity (%) = (V × M × E / W) × 100 Where:

      • V = Volume of titrant consumed (in L)

      • M = Molarity of the titrant

      • E = Equivalent weight of this compound (155.13 g/mol )

      • W = Weight of the sample (in g)

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[2] It does not require a reference standard of the analyte, making it a powerful tool for characterizing new chemical entities.

Experimental Protocol: qNMR

This protocol provides a general guideline for determining the purity of this compound by ¹H qNMR.

  • Instrumentation and Materials:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • High-precision NMR tubes.

    • Deuterated solvent (e.g., DMSO-d₆).

    • Certified internal standard of known purity (e.g., maleic acid or dimethyl sulfone).

  • Procedure:

    • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

    • NMR Data Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters, which include a long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the protons of interest) and a sufficient number of scans to achieve a good signal-to-noise ratio.[8]

    • Data Processing: Process the spectrum with careful phasing and baseline correction.

    • Purity Calculation: Select well-resolved signals for both the analyte and the internal standard that do not overlap with any impurity signals. Calculate the purity using the integral values, the number of protons for each signal, the molecular weights, and the weights of the analyte and the internal standard.

Conclusion

The purity analysis of this compound requires a thoughtful selection of analytical methods based on the specific goals of the analysis. HPLC is the preferred method for comprehensive impurity profiling and routine quality control due to its high resolution and sensitivity. GC-MS is invaluable for the detection of volatile impurities that might be missed by HPLC, although it necessitates a derivatization step. For a rapid, cost-effective, and precise determination of the bulk purity, non-aqueous titration is a suitable choice. Finally, qNMR serves as a powerful primary method for obtaining a highly accurate purity value without the need for a specific reference standard of this compound. For comprehensive characterization, a combination of these methods is often employed.

References

A Comparative Guide to HPLC Analysis of 5-Amino-2-fluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Amino-2-fluorobenzoic acid and its derivatives. As a key building block in medicinal chemistry, the accurate and efficient analysis of this compound and its related structures is crucial for drug discovery and development.[1][2] This document outlines various analytical approaches, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.

Introduction to Analytical Challenges

This compound is an aromatic carboxylic acid containing both an amino and a fluoro group. This unique combination of functional groups can present challenges in chromatographic analysis, including peak tailing and co-elution with related isomers or impurities. The choice of HPLC column, mobile phase, and detection method is critical to achieving optimal separation and quantification.

Comparison of HPLC Methods

Several HPLC methods have been developed for the analysis of aromatic amines and fluorinated benzoic acids, which can be adapted for this compound.[1][2] The most common approaches include reversed-phase, mixed-mode, and ion-pair chromatography.

Method Performance Comparison

The following table summarizes the performance of different HPLC methods applicable to the analysis of this compound and its isomers.

Method Column Type Principle Advantages Considerations
Reversed-Phase HPLC C18, C8Hydrophobic interactionsRobust, widely available columns and solvents.Potential for peak tailing of basic analytes; may require mobile phase modifiers.
Mixed-Mode HPLC e.g., Primesep 100Hydrophobic and ion-exchange interactionsExcellent selectivity for isomers and polar compounds; can provide baseline separation in a single run.Column availability may be more limited than standard C18 columns.
Ion-Pair Reversed-Phase HPLC C18, C8Hydrophobic interactions with an ion-pairing reagentImproves retention and peak shape of ionic analytes.Ion-pairing reagents can be harsh on the column and require extensive flushing.
UHPLC-MS/MS Sub-2 µm C18Hydrophobic interactions with mass spectrometric detectionHigh sensitivity and selectivity; provides structural information.Requires more specialized and expensive instrumentation.

Experimental Protocols

Below are detailed experimental protocols for two common HPLC methods for the analysis of aminobenzoic acid isomers, which can be adapted for this compound.

Method 1: Reversed-Phase HPLC for Isomer Separation

This method is suitable for the separation of positional isomers of aminobenzoic acid.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

    • Prepare a series of dilutions from a standard stock solution for the calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic, e.g., 30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak for this compound based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Method 2: Mixed-Mode HPLC for Enhanced Isomer Resolution

This method provides excellent separation of closely related isomers.

  • Sample Preparation: As described in Method 1.

  • HPLC System and Conditions:

    • Column: Mixed-mode stationary phase (e.g., Primesep 100, 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 20 mM Ammonium Formate, pH 3.5)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 254 nm or Mass Spectrometry (MS)

    • Injection Volume: 5 µL

  • Data Analysis: As described in Method 1.

Analysis of this compound Derivatives

Common derivatives of this compound in drug discovery include esters (e.g., ethyl 5-amino-2-fluorobenzoate) and amides.[3] The analytical methods described above can generally be adapted for these derivatives.

  • Esters: Ethyl 5-amino-2-fluorobenzoate is less polar than the parent carboxylic acid and will therefore have a longer retention time in reversed-phase HPLC. The same C18 columns and mobile phases can typically be used, with potential adjustments to the organic solvent gradient.

  • Amides: The polarity of amide derivatives can vary significantly depending on the substituent on the nitrogen atom. However, reversed-phase HPLC remains a suitable technique for their analysis. Method development may involve screening different mobile phase compositions and pH to achieve optimal separation.

Visualizing the Analytical Workflow

The following diagrams illustrate a typical experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Prepare Dilutions Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: A generalized workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte Analyte Properties (Polarity, pKa) Method HPLC Method Selection (RP, MM, IP) Analyte->Method influences Column Column Choice (C18, Mixed-Mode) Method->Column determines MobilePhase Mobile Phase (Solvent, pH, Additives) Method->MobilePhase determines Parameters Instrument Parameters (Flow, Temp, Detection) Column->Parameters MobilePhase->Parameters Result Analytical Result (Resolution, Sensitivity) Parameters->Result

Caption: Logical relationships in HPLC method development for this compound.

Conclusion

The selection of an appropriate HPLC method for the analysis of this compound and its derivatives is dependent on the specific requirements of the analysis, including the need to separate isomers, the desired sensitivity, and the available instrumentation. Reversed-phase HPLC on a C18 column is a robust and widely applicable technique. For challenging separations involving closely related isomers, mixed-mode HPLC offers superior selectivity. By carefully considering the factors outlined in this guide and optimizing the experimental parameters, researchers can develop reliable and efficient HPLC methods for the accurate analysis of these important pharmaceutical building blocks.

References

A Comparative Guide to 5-Amino-2-fluorobenzoic Acid and 5-Aminosalicylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-Amino-2-fluorobenzoic acid and 5-aminosalicylic acid (5-ASA), also known as mesalamine, with a focus on their roles and performance in biological assays. While 5-ASA is a well-established anti-inflammatory agent with a wealth of available data, this compound is primarily recognized as a synthetic intermediate. This document aims to summarize the known biological activities of 5-ASA as a benchmark and to highlight the current landscape of research on this compound, thereby identifying areas for future investigation.

Introduction

5-aminosalicylic acid (5-ASA) is the active component of several drugs used to treat inflammatory bowel disease (IBD) and other inflammatory conditions. Its therapeutic effects are attributed to its anti-inflammatory and antioxidant properties. This compound, a structural analog, is noted for its use as a key intermediate in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties and, consequently, its biological activity. However, a significant data gap exists in the public domain regarding the biological evaluation of this compound, with no direct comparative studies against 5-ASA currently available.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of both compounds is essential for understanding their potential behavior in biological systems.

PropertyThis compound5-Aminosalicylic acid (5-ASA)Reference
Molecular Formula C₇H₆FNO₂C₇H₇NO₃
Molecular Weight 155.13 g/mol 153.14 g/mol
Melting Point 190 °C275-280 °C (decomposes)
Appearance White to light yellow crystal powderOdorless white to pinkish crystals or purplish-tan powder
Water Solubility Data not readily available<0.1 g/100 mL at 21 °C
Solubility Soluble in DMSO and methanolSoluble in 1 M HCl, dimethyl sulfoxide

Comparative Biological Activity

The following table summarizes the known biological activities of 5-ASA. For this compound, the table reflects the current lack of published data in these specific biological assays, underscoring a significant opportunity for research.

Biological Assay/ActivityThis compound5-Aminosalicylic acid (5-ASA)Reference
Anti-inflammatory Activity Not reported in available literature. Primarily used as a synthetic precursor for NSAIDs.Well-established; active in treating inflammatory bowel disease.
Antioxidant Activity Not reported in available literature.Exhibits antioxidant properties, reducing tissue injury.
COX Inhibition Not reported in available literature.Weak, non-selective inhibitor of both COX-1 and COX-2.
NF-κB Pathway Inhibition Not reported in available literature.Inhibits TNFα-stimulated IKKα kinase activity, leading to inhibition of NFκB activation.
JNK and p38 Pathway Inhibition Not reported in available literature.Inhibits the phosphorylation of JNKs and p38 in murine macrophages.
PPAR-γ Activation Not reported in available literature.Known to activate PPAR-γ.

Signaling Pathways and Experimental Workflows

To provide a framework for potential investigations into the biological activities of this compound, this section includes diagrams of a key signaling pathway modulated by 5-ASA and a general workflow for in vitro anti-inflammatory drug screening.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway and Inhibition by 5-ASA cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK Complex TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates 5-ASA 5-Aminosalicylic Acid 5-ASA->IKK Inhibits DNA DNA NF-κB_active->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

NF-κB signaling pathway and its inhibition by 5-ASA.

Experimental_Workflow General Workflow for In Vitro Anti-inflammatory Screening cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Seeding Seed macrophage cell line (e.g., RAW 264.7) in 96-well plates Compound_Addition Add test compounds (this compound or 5-ASA) at various concentrations Cell_Seeding->Compound_Addition Stimulation Induce inflammation (e.g., with LPS) Compound_Addition->Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6, etc.) Stimulation->Cytokine_Assay COX_Assay COX Inhibition Assay Stimulation->COX_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Stimulation->Viability_Assay Data_Collection Measure absorbance, fluorescence, or luminescence NO_Assay->Data_Collection Cytokine_Assay->Data_Collection COX_Assay->Data_Collection Viability_Assay->Data_Collection IC50_Calculation Calculate IC50 values Data_Collection->IC50_Calculation Statistical_Analysis Perform statistical analysis IC50_Calculation->Statistical_Analysis

A general workflow for in vitro anti-inflammatory screening.

Experimental Protocols

Detailed methodologies for key experiments are provided below to serve as a reference for researchers interested in evaluating the biological activities of this compound and comparing them to 5-ASA.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate. Inhibition of this activity is proportional to the inhibitory potential of the test compound.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Hematin (cofactor)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

    • Tris-HCl buffer (pH 8.0)

    • Test compounds (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX enzyme in a 96-well plate.

    • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a known COX inhibitor as a positive control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately add TMPD and monitor the change in absorbance at 590 nm over time using a microplate reader.

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine. The decrease in absorbance is proportional to the antioxidant capacity of the test compound.

  • Materials:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compounds (dissolved in a suitable solvent)

    • Ascorbic acid or Trolox (as a positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add a defined volume of the test compound at various concentrations to the wells of a 96-well plate.

    • Add an equal volume of the DPPH working solution to each well. Include a blank (solvent only) and a control (solvent with DPPH).

    • Mix thoroughly and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of scavenging activity against the log of the compound concentration.

Conclusion

5-Aminosalicylic acid is a well-characterized anti-inflammatory and antioxidant compound with multiple known mechanisms of action. In contrast, this compound is primarily documented as a synthetic building block for other pharmaceuticals, and there is a notable absence of publicly available data on its biological activities. This guide highlights the significant research opportunity to evaluate the biological profile of this compound, particularly in comparative studies with its non-fluorinated analog, 5-ASA. Such research would provide valuable insights into the structure-activity relationship and

A Comparative Guide to the Spectroscopic Validation of 5-Amino-2-fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for synthesized 5-Amino-2-fluorobenzoic acid against a common alternative, 4-Aminobenzoic acid. Detailed experimental protocols and quantitative data are presented to aid in the validation of the synthesis of these important pharmaceutical intermediates.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals. Its structural isomer, 4-Aminobenzoic acid (PABA), is also a widely used precursor in the chemical and pharmaceutical industries. Accurate and thorough validation of the synthesis of these compounds is critical to ensure the purity and identity of the final product. This guide outlines the use of standard spectroscopic techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for this purpose.

Synthesis Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form an intermediate, which is then cyclized and subsequently oxidized.[1]

Experimental Protocol:

  • Preparation of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide: A solution of chloral hydrate (e.g., 18.2 g in 400 mL of water) is prepared. In a separate flask, 4-fluoroaniline (e.g., 11.1 g) and hydroxylamine hydrochloride (e.g., 22.3 g) are dissolved in water (e.g., 160 mL) with the addition of concentrated hydrochloric acid (e.g., 9 mL). The chloral hydrate solution is heated, and the 4-fluoroaniline solution is added, leading to the formation of a precipitate. The mixture is refluxed for 2 hours. The resulting solid is filtered, recrystallized from hot water, and dried.

  • Cyclization to 5-fluoro-1H-indole-2,3-dione: The intermediate from the previous step is added to concentrated sulfuric acid at 60-70°C. The reaction mixture is heated to 85-90°C for about 20 minutes and then poured over crushed ice to precipitate an orange-red solid. The solid is filtered and dried.

  • Oxidation to 2-Amino-5-fluorobenzoic acid: The 5-fluoro-1H-indole-2,3-dione is treated with hydrogen peroxide under alkaline conditions. After the reaction, the solution is cooled, and the pH is adjusted to 4-5 with hydrochloric acid to precipitate the product. The crude product is then recrystallized, for instance from xylene, and dried to yield 2-Amino-5-fluorobenzoic acid.[1]

Synthesis of 4-Aminobenzoic Acid (Alternative)

A prevalent method for the synthesis of 4-Aminobenzoic acid is the catalytic hydrogenation of p-nitrobenzoic acid.[2]

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, p-nitrobenzoic acid (e.g., 38.0 g), water (e.g., 200 mL), tetrahydrofuran (e.g., 20 mL), a surfactant such as sodium dodecyl sulfonate (e.g., 0.4 g), and a Raney nickel catalyst (e.g., 1.9 g) are combined.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then filled with hydrogen gas to a pressure of 0.9 ± 0.1 MPa. The reaction mixture is heated to 100 ± 2°C and maintained under pressure with stirring for 4 hours.

  • Work-up and Purification: After the reaction, the catalyst is removed by filtration. The aqueous layer is separated, and activated carbon (e.g., 1.5 g) is added. The mixture is heated to reflux for 20 minutes for decolorization. After filtration, the solution is cooled to crystallize the product. The crystals are filtered and dried under a vacuum to yield 4-aminobenzoic acid.[2]

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and 4-Aminobenzoic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Functional GroupThis compound (Expected Wavenumber, cm⁻¹)4-Aminobenzoic Acid (Experimental Wavenumber, cm⁻¹)
N-H Stretch (Amine)3450, 3190~3470, ~3360
O-H Stretch (Carboxylic Acid)Broad band, overlapping with N-H regionBroad band ~3300-2500
C=O Stretch (Carboxylic Acid)1680~1680
C=C Stretch (Aromatic)1570, 1430~1600, ~1520
C-N Stretch1240~1315
C-F Stretch~1200-1100N/A
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton EnvironmentThis compound (Expected Chemical Shift, δ ppm)4-Aminobenzoic Acid (Experimental Chemical Shift, δ ppm in DMSO-d₆)
Aromatic H (ortho to COOH)7.37 (dd, J=8.5, 3.0 Hz)7.64 (d, J=8.6 Hz)
Aromatic H (meta to COOH)7.15 (m, J=8.5, 9.0 Hz)6.56 (d, J=8.6 Hz)
Aromatic H (para to COOH)6.76 (dd, J=4.8, 9.0 Hz)N/A
-NH₂ ProtonsBroad singlet5.89 (s)
-COOH ProtonBroad singlet12.00 (s)

Note: The specific chemical shifts for the amine and carboxylic acid protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

Carbon EnvironmentThis compound (Estimated Chemical Shift, δ ppm)4-Aminobenzoic Acid (Experimental Chemical Shift, δ ppm in DMSO-d₆)
C=O (Carboxylic Acid)~165-175167.9
C-F~155-165 (d, ¹JCF ≈ 245 Hz)N/A
C-NH₂~140-150153.5
Aromatic C-H~110-135131.7, 113.0
Aromatic C (quaternary)~110-140117.3
Mass Spectrometry (MS)
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound155137 ([M-H₂O]⁺), 110 ([M-COOH]⁺), 109
4-Aminobenzoic acid137120 ([M-OH]⁺), 92 ([M-COOH]⁺), 65

Experimental Workflows and Data Interpretation

The successful synthesis of this compound can be confirmed by analyzing the data from the spectroscopic techniques and comparing it with the expected values.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Comparison synthesis Synthesized Product (Crude this compound) purification Recrystallization synthesis->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms analysis Compare experimental data with reference spectra and alternative compound data ftir->analysis nmr->analysis ms->analysis

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.

The interpretation of the combined spectroscopic data provides a conclusive identification of the synthesized compound.

logical_relationship cluster_data Spectroscopic Data cluster_confirmation Confirmation of Structure compound Synthesized Compound ftir FT-IR Data (Functional Groups: -NH₂, -COOH, C-F) compound->ftir provides nmr NMR Data (¹H and ¹³C Chemical Shifts and Coupling Patterns) compound->nmr provides ms Mass Spec Data (Molecular Weight and Fragmentation) compound->ms provides confirmation Confirmed Structure of This compound ftir->confirmation collectively confirm nmr->confirmation collectively confirm ms->confirmation collectively confirm

Caption: Logical diagram illustrating how different spectroscopic techniques contribute to the structural confirmation of the synthesized molecule.

Conclusion

The validation of the synthesis of this compound is unequivocally achieved through a combination of FT-IR, NMR, and mass spectrometry. By comparing the acquired experimental data with the reference values provided in this guide, and against the data for a common alternative like 4-Aminobenzoic acid, researchers can confidently ascertain the identity and purity of their synthesized product. This rigorous analytical approach is fundamental to ensuring the quality and reliability of chemical compounds used in research and drug development.

References

A Comparative Guide to Impurity Detection in 5-Amino-2-fluorobenzoic Acid: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 5-Amino-2-fluorobenzoic acid is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the detection and quantification of impurities in this compound.

Methodology Comparison

The selection of an analytical method for impurity profiling depends on various factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. Below is a comparative overview of GC-MS, HPLC, and LC-MS/MS for the analysis of this compound.

ParameterGC-MSHPLC-UVLC-MS/MS
Principle Separation based on volatility and polarity, with detection by mass spectrometry.Separation based on polarity, with detection by UV absorbance.Separation based on polarity, with highly selective and sensitive detection by tandem mass spectrometry.
Derivatization Typically required for polar, non-volatile compounds like this compound to increase volatility.Not generally required.Not generally required, but can be used to enhance ionization.
Sensitivity High, especially in selected ion monitoring (SIM) mode.Moderate, dependent on the chromophore of the analyte and impurities.Very high, offering the lowest limits of detection and quantification.
Selectivity High, based on both chromatographic retention time and mass-to-charge ratio.Moderate, relies on chromatographic separation. Co-eluting impurities can interfere.Very high, provides structural information and can distinguish between isobaric compounds.
Typical Impurities Detected Volatile and semi-volatile organic compounds, starting materials, and by-products of synthesis.Non-volatile impurities, isomers, and degradation products.A wide range of polar and non-polar impurities at trace levels.
Analysis Time Can be longer due to the derivatization step and chromatographic run time.Generally faster for routine analysis.Fast analysis times are achievable with modern UHPLC systems.[1]
Instrumentation Cost Moderate to high.Low to moderate.High.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative protocols for GC-MS, HPLC, and LC-MS/MS analysis of fluorobenzoic acid derivatives.

GC-MS Method for this compound (with Derivatization)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities. Derivatization is necessary to improve the volatility of this compound.

1. Sample Preparation and Derivatization (Silylation):

  • Accurately weigh about 1 mg of the this compound sample into a vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Seal the vial and heat at 70-100°C for 30-60 minutes.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Agilent 7890A GC or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

HPLC-UV Method for this compound

This method is suitable for the quantification of the main component and non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable ratio of A and B (e.g., 90:10), and run a linear gradient to increase the percentage of B over 15-20 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or at the λmax of this compound.

  • Injection Volume: 10 µL.

LC-MS/MS Method for this compound

This method provides high sensitivity and selectivity, making it ideal for trace-level impurity analysis.

1. Sample Preparation:

  • Prepare the sample as described in the HPLC-UV method. Further dilution may be necessary depending on the concentration of the impurities.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system for fast and efficient separation.

  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient optimized for the separation of the main component and its potential impurities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis.

Potential Impurities in this compound

The manufacturing process of this compound can introduce several impurities. A common synthetic route starts from 4-fluoroaniline. Potential impurities may include:

  • Starting Materials: Unreacted 4-fluoroaniline.

  • Intermediates: Such as N-(4-fluorophenyl)-2-(hydroxyimino)acetamide and 5-fluoro-1H-indole-2,3-dione.[3]

  • Isomeric Impurities: Other isomers of aminofluorobenzoic acid.

  • By-products: Formed during the various reaction steps.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the analytical methods described.

GCMS_Workflow Sample 5-Amino-2-fluorobenzoic Acid Sample Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Derivatize Add Derivatization Reagent (e.g., BSTFA) & Heat Dissolve->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis: Impurity Identification & Quantification GCMS->Data

GC-MS analysis workflow for this compound.

HPLC_Workflow Sample 5-Amino-2-fluorobenzoic Acid Sample Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC HPLC-UV Analysis Filter->HPLC Data Data Analysis: Impurity Profiling & Quantification HPLC->Data

HPLC-UV analysis workflow for this compound.

LCMS_Workflow Sample 5-Amino-2-fluorobenzoic Acid Sample Prepare Sample Preparation (Weigh, Dissolve, Filter) Sample->Prepare LCMS LC-MS/MS Analysis Prepare->LCMS Data Data Analysis: Trace Impurity Detection & Quantification LCMS->Data

LC-MS/MS analysis workflow for this compound.

Conclusion

The choice of analytical method for detecting impurities in this compound should be guided by the specific requirements of the analysis.

  • GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, but it requires a derivatization step which can add complexity and time to the analysis.

  • HPLC-UV is a robust and cost-effective method for routine purity assessment and the analysis of non-volatile impurities. It is often the primary choice for quality control labs.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for trace-level impurity identification and quantification, especially for complex samples or when structural elucidation of unknown impurities is required.

For comprehensive impurity profiling, a combination of these techniques is often employed to ensure the quality and safety of the final drug product.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Amino-2-fluorobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, testing, and optimization. The 5-amino-2-fluorobenzoic acid scaffold has emerged as a promising starting point for the development of a diverse range of biologically active molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their potential as enzyme inhibitors and cytotoxic agents. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows to facilitate further research and development in this area.

The strategic incorporation of a fluorine atom at the 2-position and an amino group at the 5-position of the benzoic acid core provides a unique chemical entity with multiple points for derivatization. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency, selectivity, and metabolic stability. This guide will delve into specific examples of this compound analogs and a closely related series of 5-cyclopropyl-2-fluorobenzoic acid derivatives to elucidate key SAR trends.

Comparative Efficacy of this compound Analogs

While comprehensive SAR studies on a wide range of this compound amides are still emerging, specific examples highlight their potential. One area of investigation is their role as binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which is a target for novel therapeutics.

In a study focused on developing new Cereblon binders, a 5-amino-2-fluorobenzamide derivative was synthesized and evaluated for its binding affinity. The data from this study provides a concrete example of the biological activity of a direct analog of this compound.

Table 1: Cereblon Binding Affinity of a 5-Amino-2-fluorobenzamide Analog

Compound IDStructureTargetIC50 (µM)[1]
8d 5-Amino-2-fluoro-N-(2,6-dioxopiperidin-3-yl)benzamideCereblon (hTBD)63 ± 16

The fluorine substitution in compound 8d was shown to increase lipophilicity, a key physicochemical property influencing cell permeability and oral bioavailability.[1] This example underscores the potential of the 5-amino-2-fluorobenzamide scaffold in designing molecules that can modulate protein-protein interactions.

Case Study: SAR of 5-Cyclopropyl-2-fluorobenzoic Acid Analogs as Kinase Inhibitors

To further explore the therapeutic potential of this chemical space, we will examine a closely related series of compounds derived from a 5-cyclopropyl-2-fluorobenzamide scaffold. These analogs have been investigated as potent inhibitors of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell receptor signaling implicated in various B-cell malignancies and autoimmune diseases.

The following tables summarize the in vitro inhibitory activity of these fluorocyclopropyl amide derivatives against Btk, showcasing the impact of stereochemistry and substitution on the cyclopropyl moiety.

Table 2: In Vitro Potency of Fluorocyclopropyl Amide Derivatives against Btk

Compound IDStereochemistryBtk IC50 (nM)[2]
8 -11
19 (S,S)2.3
20 (R,R)3.8
23 -4.8
24 (R,R)3.2
25 (S,S)2.4
26 (S,R)16
27 (R,S)33

Table 3: Comparative In Vitro Potency of Clinically Relevant Btk Inhibitors

InhibitorBtk IC50 (nM)[2]
Ibrutinib1.5
Acalabrutinib5.1
Zanubrutinib0.5
Structure-Activity Relationship Insights

The data presented in Table 2 reveals critical structure-activity relationships for this series of Btk inhibitors.[2]

  • Impact of Fluorocyclopropyl Group: The introduction of a fluorine atom onto the cyclopropyl ring and its stereochemical orientation significantly influences Btk potency.

  • Stereochemistry is Key: The cis-fluoro isomers (compounds 24 and 25 ) demonstrated comparable or improved potency relative to the unsubstituted cyclopropane analog (compound 23 ).[2] Notably, the (S,S)-enantiomer (compound 25 ) was found to be the most potent in this series.[2]

  • Detrimental Effect of trans-Isomers: In contrast, the trans-fluoro isomers (compounds 26 and 27 ) exhibited reduced Btk inhibitory activity.[2] This highlights that the stereochemistry of the fluorocyclopropyl group is a crucial determinant for effective target engagement.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the validation of scientific findings. The following sections provide detailed protocols for the key assays used to evaluate the biological activity of the discussed analogs.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of test compounds against recombinant human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Compounds (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent

  • White, opaque 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.[2]

  • Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.[2]

  • Compound Addition: Add 5 µL of the diluted test compound solutions to the respective wells. For the positive control (no inhibitor), add 5 µL of buffer containing the same concentration of DMSO as the test wells. For the blank (no enzyme), add 5 µL of the same buffer.

  • Enzyme Addition: To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL). To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[2]

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Luminescence Detection: After the incubation period, add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: The percentage of VEGFR-2 activity remaining in the presence of the inhibitor is calculated relative to the positive control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Viability Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[1] Add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.[1] Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular context and the research process, the following diagrams have been generated using the DOT language.

SAR_Workflow General Experimental Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Synthesis Analog Synthesis (this compound scaffold) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Assay Primary Biological Assay (e.g., Kinase Inhibition) Purification->Primary_Assay Test Compounds Secondary_Assay Secondary Assay (e.g., Cell Viability - MTT) Primary_Assay->Secondary_Assay Data_Analysis Data Analysis (IC50 Determination) Secondary_Assay->Data_Analysis Biological Data SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis New_Analogs Design of New Analogs SAR_Analysis->New_Analogs New_Analogs->Synthesis Iterative Design

Caption: General experimental workflow for structure-activity relationship (SAR) studies.

VEGFR2_Pathway VEGFR-2 Signaling Pathway and Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS Ras P_VEGFR2->RAS Inhibitor 5-Amino-2-fluorobenzoic acid analog Inhibitor->VEGFR2 Inhibition AKT Akt PI3K->AKT Angiogenesis Angiogenesis Cell Proliferation Survival AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling cascade and its inhibition by small molecule inhibitors.

Conclusion

The this compound scaffold and its derivatives represent a promising area for the discovery of novel therapeutic agents. The presented data on Cereblon binders and the detailed SAR analysis of closely related Btk inhibitors highlight the potential of this chemical class. The provided experimental protocols and workflow diagrams offer a framework for researchers to further explore, synthesize, and evaluate new analogs with improved potency and selectivity. Future investigations into a broader range of substitutions on the this compound core are warranted to fully unlock its therapeutic potential against a variety of biological targets.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Aminobenzoic Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of the efficacy of fluorinated versus non-fluorinated aminobenzoic acids, a versatile scaffold in drug discovery. By presenting quantitative data from head-to-head comparisons, detailing experimental methodologies, and visualizing relevant biological pathways, this document serves as a resource for informed decision-making in the design and development of novel therapeutics.

Executive Summary

Fluorination can significantly enhance the biological activity of aminobenzoic acid derivatives. This guide presents direct comparative data demonstrating the superior antimicrobial and anticancer properties of fluorinated analogs over their non-fluorinated counterparts. While direct comparative data for anti-inflammatory activity is less definitive, the available evidence strongly suggests that halogenation is a key contributor to the potency of cyclooxygenase (COX) inhibitors. The strategic placement of fluorine atoms can lead to improved metabolic stability, increased binding affinity to target proteins, and ultimately, more potent therapeutic agents.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from studies that directly compare the biological activity of fluorinated and non-fluorinated aminobenzoic acid derivatives.

Antimicrobial Efficacy

The introduction of a fluorine atom can dramatically improve the antimicrobial potency of aminobenzoic acid derivatives. The following table presents the Minimum Inhibitory Concentration (MIC) values of a fluorinated Schiff base of p-aminobenzoic acid and its non-fluorinated analog against a panel of bacterial and fungal strains.

Table 1: Comparative Antimicrobial Activity (MIC in µM)

Microorganism4-[(2-hydroxybenzylidene)amino]benzoic acid (Non-fluorinated)4-[(5-Fluoro-2-hydroxybenzylidene)amino]benzoic acid (Fluorinated)
Staphylococcus aureus>500250
Enterococcus faecalis>500500
Escherichia coli>500500
Pseudomonas aeruginosa>500>500
Candida albicans>500250
Candida tropicalis>500250
Candida krusei>500125
Aspergillus niger>500250

Data sourced from a study on the synthesis and antimicrobial evaluation of Schiff bases of p-aminobenzoic acid.

Anticancer Efficacy

While direct comparative studies on fluorinated versus non-fluorinated aminobenzoic acids in cancer are emerging, data from structurally related heterocyclic compounds provides strong evidence for the benefits of fluorination. For instance, a study on fluorinated indolinone derivatives, which share some structural similarities with certain aminobenzoic acid analogs, demonstrated a significant increase in potency.

Table 2: Comparative Anticancer Activity (PERK Inhibition)

CompoundIC₅₀ (nM)Fold Improvement
Non-fluorinated indolinone analog2.5-
4-Fluoroindoline derivative0.83.1

This data illustrates the substantial enhancement of biological activity upon fluorination in a related scaffold.[1]

Anti-inflammatory Efficacy

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. While a direct head-to-head comparison of a fluorinated and non-fluorinated aminobenzoic acid was not found in the reviewed literature, the data on established COX inhibitors indicates the importance of halogenation for potent activity. For example, meclofenamic acid, a potent non-steroidal anti-inflammatory drug (NSAID), is a dichlorinated derivative of aminobenzoic acid.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Test compounds (fluorinated and non-fluorinated aminobenzoic acid derivatives)

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution: Serially dilute the test compounds in the broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)

  • Microplate reader

Procedure:

  • Enzyme and Compound Incubation: Pre-incubate the COX enzyme with various concentrations of the test compound in the assay buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture for a specific time at a controlled temperature.

  • Detection: Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is crucial for rational drug design.

Antimicrobial Action: Inhibition of Folate Synthesis

Many aminobenzoic acid derivatives exert their antimicrobial effects by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its inhibition leads to bacterial growth arrest.

Folate_Synthesis_Inhibition cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Aminobenzoic_Acid Aminobenzoic Acid Derivative Aminobenzoic_Acid->DHPS Inhibits

Caption: Inhibition of bacterial folate synthesis by aminobenzoic acid derivatives.

Anticancer Action: Modulation of the PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. Some aminobenzoic acid derivatives have been shown to exert their anticancer effects by modulating this pathway, leading to the inhibition of tumor cell growth and induction of apoptosis.

PI3K_AKT_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Aminobenzoic_Acid Aminobenzoic Acid Derivative Aminobenzoic_Acid->PI3K Inhibits

Caption: Modulation of the PI3K/AKT signaling pathway by aminobenzoic acid derivatives.

References

A Comparative Guide to Purity Assessment of 5-Amino-2-fluorobenzoic Acid: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 5-Amino-2-fluorobenzoic acid, a crucial building block in the synthesis of various pharmaceutical compounds, requires precise purity assessment to ensure the safety and efficacy of the final drug product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) for the purity determination of this compound, supported by detailed experimental protocols and comparative data.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1][2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei responsible for that signal.[2][4] By co-dissolving a known mass of the sample with a known mass of a certified internal standard of high purity, the absolute purity of the analyte can be calculated without the need for a reference standard of the analyte itself.[5]

Experimental Protocol for qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a suitable certified internal standard (e.g., 5-10 mg of maleic acid) into a clean, dry vial. The internal standard should have protons that resonate in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.[5]

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆) in which both the sample and the internal standard are fully soluble.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated, and a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest is recommended for high accuracy).[6]

3. Data Processing and Purity Calculation:

  • Process the acquired spectrum using appropriate software. Apply phasing and baseline correction.

  • Integrate the well-resolved signals of the analyte and the internal standard. For this compound in DMSO-d₆, the aromatic protons can be used for quantification. For the internal standard, maleic acid, the two olefinic protons give a sharp singlet.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte and I_IS are the integral areas of the signals for the analyte and internal standard, respectively.

    • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • P_IS is the purity of the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) dissolve Dissolve sample and standard in deuterated solvent (DMSO-d6) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum (Quantitative parameters) transfer->acquire process Process spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the standard qNMR equation integrate->calculate purity_value Purity of this compound (%) calculate->purity_value

Figure 1: Experimental workflow for qNMR purity assessment.

Alternative Methods for Purity Assessment

While qNMR is a powerful tool, other well-established techniques are commonly used in the pharmaceutical industry for purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used chromatographic technique for separating, identifying, and quantifying components in a mixture.[7][8] For purity analysis, it is often used with an area percent method, where the purity is estimated by the ratio of the main peak area to the total peak area of all detected components.[2]

Experimental Protocol for HPLC:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength for this compound (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample solution and a blank (mobile phase) into the HPLC system.

  • Data Analysis: Integrate the peak areas of all detected peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[9] For high-purity crystalline organic compounds, DSC can be used to determine purity based on the Van't Hoff equation, which relates the melting point depression of a substance to its molar fraction of impurities.[10]

Experimental Protocol for DSC:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into an aluminum DSC pan and hermetically seal it.

  • Analysis: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range under an inert nitrogen atmosphere.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the Van't Hoff equation. This method is suitable for compounds that are at least 98% pure and do not decompose upon melting.[7][11]

Comparative Data Summary

The following table presents illustrative purity data for a hypothetical batch of this compound, as determined by qNMR, HPLC, and DSC.

ParameterqNMRHPLC (Area %)DSC
Principle Absolute quantification via internal standardRelative quantification by peak areaPurity based on melting point depression
Mean Purity (%) 99.699.899.5
Standard Deviation (%) 0.10.050.2
Key Advantages - Absolute method- High precision- No analyte reference standard needed- High sensitivity for impurities- Robust and widely available- Small sample size- Fast analysis time
Key Limitations - Lower sensitivity than HPLC- Requires soluble sample and standard- Assumes equal detector response for all components- Requires impurity standards for accurate quantification- Only for crystalline, thermally stable compounds- Not impurity-specific

Logical Comparison of Techniques

The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical comparison of the key attributes of qNMR, HPLC, and DSC for purity assessment.

Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_dsc DSC cluster_comparison Comparison Point qnmr_attr Principle: Absolute Molar Ratio Specificity: High (Structural Info) Quantification: Absolute Sample Req: Soluble, ~10-20 mg hplc_attr Principle: Chromatographic Separation Specificity: Moderate (Retention Time) Quantification: Relative (Area %) Sample Req: Soluble, ~1 mg/mL dsc_attr Principle: Thermal Analysis Specificity: Low (Total Impurities) Quantification: Absolute (for Eutectic Impurities) Sample Req: Crystalline, ~1-3 mg purity_assessment Purity Assessment of This compound purity_assessment->qnmr_attr Primary Method purity_assessment->hplc_attr Orthogonal Method purity_assessment->dsc_attr Complementary Method

Figure 2: Logical comparison of qNMR, HPLC, and DSC.

Conclusion

For the definitive purity assessment of this compound, qNMR stands out as a primary, absolute method that provides a high degree of accuracy and precision without the need for an analyte-specific reference standard. HPLC serves as an excellent orthogonal technique, offering high sensitivity for the detection and relative quantification of impurities. DSC can be a rapid, complementary method for assessing the purity of crystalline, thermally stable batches. A comprehensive purity evaluation of this compound for pharmaceutical applications would ideally involve the use of qNMR as the primary method, complemented by a chromatographic technique like HPLC for impurity profiling. This multi-faceted approach ensures a thorough characterization of the material's purity, meeting the stringent requirements of the pharmaceutical industry.

References

In Vitro Performance of 5-Amino-2-fluorobenzoic Acid Derivatives: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro performance comparison of 5-Amino-2-fluorobenzoic acid derivatives against established therapeutic agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to inform rational drug design and development.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the in vitro inhibitory activities and cytotoxic profiles of representative this compound derivatives compared to established drugs. It is important to note that the data presented is compiled from various studies and not from a single head-to-head experiment. Therefore, direct comparisons should be made with caution.

Table 1: Cyclooxygenase-2 (COX-2) Inhibition

CompoundTargetAssay TypeIC50 (µM)
5-(4-fluorophenyl)-2-aminobenzoic acid COX-2In vitro enzyme assay~5.3[1]
N-(4-sulfamoylphenyl)-5-amino-2-fluorobenzamide COX-2In vitro enzyme assay~0.05-0.3[2][3]
Celecoxib (Alternative) COX-2In vitro enzyme assay~0.04-0.08[4][5]

Table 2: Tyrosine Kinase Inhibition

CompoundTarget KinaseAssay TypeIC50 (nM)
5-Cyclopropyl-2-fluorobenzamide Derivative (Compound 25) Bruton's Tyrosine Kinase (BTK)Biochemical Assay<1[6]
Ibrutinib (Alternative) Bruton's Tyrosine Kinase (BTK)Biochemical Assay~0.5[7][8][9]

Table 3: Cytotoxicity against Cancer Cell Lines

Compound/Derivative ClassCell LineAssay TypeIC50 (µM)
Fluorinated Aminophenylhydrazines A549 (Lung Carcinoma)MTT Assay~0.64[10]
Aminothiazole-paeonol derivatives MCF-7 (Breast Cancer)Not Specified>10[11]
Celecoxib (Alternative) HeLa (Cervical Cancer)MTT Assay~43[12]
5-Fluorouracil (Alternative) MCF-7 (Breast Cancer)Not Specified~1.71[11]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is monitored by the appearance of an oxidized chromogen.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Heme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogen)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in the reaction buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add the reaction buffer, heme, and the COX enzyme.

  • Inhibitor Addition: Add various concentrations of the test compounds or reference inhibitor to the designated wells. For control wells, add DMSO.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and TMPD to all wells.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (DMSO). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Tyrosine Kinase Inhibition Assay

Principle: This assay quantifies the activity of a tyrosine kinase by measuring the amount of phosphorylated substrate produced. Various detection methods can be used, including fluorescence, luminescence, or radioactivity.

Materials:

  • Recombinant tyrosine kinase (e.g., Bruton's Tyrosine Kinase - BTK)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Tyrosine-containing substrate (e.g., a synthetic peptide)

  • Test compounds and reference inhibitor (e.g., Ibrutinib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plate

  • Plate reader capable of detecting the signal (e.g., luminescence)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the kinase buffer. Prepare a solution of the kinase and the substrate/ATP mixture.

  • Assay Plate Setup: Add the diluted test compounds or DMSO (for control) to the wells of a 384-well plate.

  • Enzyme Addition: Add the diluted tyrosine kinase to each well.

  • Reaction Initiation: Start the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions of the chosen detection kit (e.g., by adding a reagent that converts ADP to ATP and generates a luminescent signal).

  • Measurement: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each inhibitor concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for evaluating the in vitro performance of this compound derivatives.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation Pain Fever PGE2->Inflammation Inhibitor 5-Amino-2-fluorobenzoic acid derivative Inhibitor->COX2 Inhibition

Caption: COX-2 signaling pathway and the inhibitory action of this compound derivatives.

Tyrosine_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding & Dimerization Signaling_Proteins Signaling Proteins (e.g., Grb2, SOS) P_RTK->Signaling_Proteins Ras Ras Signaling_Proteins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor 5-Amino-2-fluorobenzoic acid derivative Inhibitor->P_RTK Inhibition Experimental_Workflow Start Compound Synthesis (5-Amino-2-fluorobenzoic acid derivatives) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Enzyme_Assay Enzyme Inhibition Assay (e.g., COX-2, Kinase) In_Vitro_Screening->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., MTT Cytotoxicity) In_Vitro_Screening->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

Comparative Analysis of Novel Compounds Derived from 5-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of novel compounds synthesized from the versatile starting material, 5-Amino-2-fluorobenzoic acid. It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of the performance of these compounds and their alternatives, supported by available experimental data.

Introduction

This compound is a key building block in medicinal chemistry, serving as a precursor for a diverse range of bioactive molecules.[1][2] Its unique structure, featuring an amino group, a carboxylic acid, and a fluorine atom, allows for extensive functionalization to generate novel compounds with a wide array of therapeutic applications. These derivatives have shown promise as anticancer, antiviral, hypoglycemic, and neuroprotective agents.[1][3] This guide will delve into the characterization of these novel compounds, presenting comparative data on their biological activity and synthetic accessibility.

Performance Comparison of Synthesized Compounds

The following tables summarize the biological activities of various classes of compounds synthesized from this compound, along with a comparison of synthetic yields for different methodologies.

Table 1: Biological Activity of this compound Derivatives

Compound ClassSpecific Derivative/TargetBiological ActivityKey Findings
Anticancer Agents AminopyridinesAnticancerUtilized in the synthesis of aminopyridines as anticancer agents.[1]
StyrylquinazolinonesAnticancerThis compound is a precursor in the synthesis of these potential anticancer agents.[2]
3-ArylisoquinolinonesAntiproliferativeDerivatives exhibit antiproliferative activity against cancer cells by suppressing tubulin polymerization and inducing apoptosis.[4]
Antiviral Agents -HIV & Herpes VirusThe parent compound is a precursor for antiviral agents against HIV infection and herpes viruses.[1]
Benzamide DerivativesHIV-1 Integrase InhibitionEmployed in the synthesis of benzamide derivatives that act as HIV-1 integrase inhibitors.[4]
Hypoglycemic Agents Berberine AnalogsDiabetes TreatmentUsed in the preparation of berberine and its analogs for use as hypoglycemic reagents.[1]
Neuroprotective Agents Triazinones & AnalogsNeuroprotectionA precursor for triazinones and their analogs, which have applications for various neurological conditions.[1]

Table 2: Comparison of Synthetic Yields for 2-Amino-5-fluorobenzoic Acid

Starting MaterialSynthetic MethodReported YieldReference
4-FluoroanilineCondensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidation64.3%[1]
2-Methyl-4-fluoronitrobenzeneCatalytic hydrogenation followed by oxidationNot specified[2]
3-Fluorobenzyl esterNitration followed by reduction and hydrolysisNot specified[1][3]
4-FluoroanilineReaction with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, followed by cyclization and oxidation89.9% (for an intermediate step)[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are representative protocols for the synthesis of a precursor and a class of derivatives.

Protocol 1: Synthesis of 2-Amino-5-fluorobenzoic Acid from 4-Fluoroaniline [3]

  • Preparation of Chloral Hydrate Solution: Dissolve 18.2 g of chloral hydrate in 400 mL of water.

  • Preparation of 4-Fluoroaniline Solution: Dissolve 11.1 g of 4-fluoroaniline and 22.3 g of hydroxylamine hydrochloride in 160 mL of water. Add 9 mL of concentrated hydrochloric acid and stir until a clear yellow solution is obtained.

  • Condensation Reaction: In a 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add the prepared chloral hydrate solution. Heat the mixture in an oil bath.

  • Addition and Reflux: Add the 4-fluoroaniline solution to the flask, which will result in the immediate formation of a white precipitate. Heat the mixture to reflux and maintain for 2 hours.

  • Isolation and Purification: After the reaction, filter the hot mixture under reduced pressure to obtain a brownish-yellow filter cake. Recrystallize the crude product from hot water, filter after cooling, and dry to yield 2-Amino-5-fluorobenzoic acid.

Protocol 2: General Procedure for Amidation [5]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the benzoic acid derivative (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M.

  • Coupling Agent Addition: To the solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Reaction Incubation: Stir the reaction mixture at room temperature for 20 minutes.

  • Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing Synthesis and Biological Pathways

Diagrams of experimental workflows and signaling pathways provide a clear visual representation of complex processes.

experimental_workflow cluster_synthesis Synthesis of 2-Amino-5-fluorobenzoic Acid A 4-Fluoroaniline B Condensation with Chloral Hydrate & Hydroxylamine HCl A->B C N-(4-fluorophenyl)-2-(hydroxyimino)acetamide B->C D Cyclization in H2SO4 C->D E 5-Fluoro-1H-indole-2,3-dione D->E F Oxidation with H2O2 E->F G 2-Amino-5-fluorobenzoic Acid F->G

Caption: Synthetic pathway for 2-Amino-5-fluorobenzoic acid.

signaling_pathway cluster_pathway Hypothetical Anticancer Mechanism of a 3-Arylisoquinolinone Derivative Drug 3-Arylisoquinolinone Derivative Tubulin Tubulin Drug->Tubulin binds to Apoptosis Apoptosis Drug->Apoptosis induces CellCycle Cell Cycle Arrest Drug->CellCycle induces Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits Proliferation Cancer Cell Proliferation Microtubules->Proliferation required for Apoptosis->Proliferation inhibits CellCycle->Proliferation inhibits

Caption: Postulated signaling pathway for anticancer activity.

References

Safety Operating Guide

Proper Disposal of 5-Amino-2-fluorobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Amino-2-fluorobenzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this chemical, from the point of generation to final removal by a certified waste management provider. Adherence to these procedures is essential to mitigate risks associated with its hazardous properties.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its Safety Data Sheet (SDS).

Hazard Identification and Safety Precautions:

Hazard ClassificationGHS PictogramPrecautionary Statement
Skin Irritation (Category 2)GHS07H315: Causes skin irritation. P280: Wear protective gloves/protective clothing.
Serious Eye Irritation (Category 2A)GHS07H319: Causes serious eye irritation. P280: Wear eye protection/face protection.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07H335: May cause respiratory irritation. P261: Avoid breathing dust.

Source: SynQuest Labs, Fisher Scientific Safety Data Sheets.[1]

Experimental Protocol: Waste Management and Disposal Procedure

This protocol outlines the standard operating procedure for the collection, storage, and preparation of this compound waste for disposal. Direct chemical neutralization by laboratory personnel is not recommended due to the stability of the fluorinated aromatic structure and the potential for hazardous reactions. The primary method of disposal is incineration by a licensed facility.[1]

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, lab coat.

  • Designated hazardous waste container (leak-proof, with a secure lid, compatible with the chemical).[2]

  • Hazardous waste labels.

  • Fume hood.

  • Spill kit for chemical spills.

Step-by-Step Procedure:

  • Waste Identification and Segregation:

    • All waste containing this compound (e.g., unused solid, contaminated labware, solutions) must be treated as hazardous waste.

    • Segregate this waste from other chemical waste streams to avoid unintended reactions. Do not mix with incompatible materials such as strong oxidizing agents.[1]

  • Personal Protective Equipment (PPE) and Handling:

    • Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Wear appropriate PPE at all times, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound waste into a designated, clearly labeled hazardous waste container. Minimize dust generation during transfer.

    • Contaminated Materials: Dispose of all contaminated items (e.g., weighing boats, gloves, filter paper) in the same designated solid waste container.

    • Solutions: Collect solutions containing this compound in a separate, designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.

  • Labeling of Waste Containers:

    • Immediately label the hazardous waste container with a completed hazardous waste tag.

    • The label must include:

      • The full chemical name: "this compound". Abbreviations are not permitted.[3]

      • The concentration and quantity of the waste.

      • The date of accumulation.

      • The hazard pictograms (Irritant).

      • The name of the principal investigator or laboratory contact.

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste storage area.[2]

    • This area should be well-ventilated, away from heat or ignition sources, and accessible only to trained personnel.[1][2]

    • The container must be kept closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][4]

    • Do not dispose of this compound down the drain or in regular trash.

    • The EHS office will arrange for the final disposal of the waste at an approved and licensed waste disposal plant, typically via high-temperature incineration with flue gas scrubbing.[1]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert others.

    • If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.

    • Sweep or shovel the spilled solid and absorbent material into a designated hazardous waste container and label it accordingly.

    • For large spills, contact your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 cluster_1 Step 1: Collection & Segregation cluster_2 Step 2: Container Management cluster_3 Step 3: Storage cluster_4 Step 4: Disposal start Waste Generation (this compound) collect_solid Collect Solid Waste & Contaminated Materials start->collect_solid collect_liquid Collect Liquid Waste (Solutions) start->collect_liquid label_waste Securely Cap & Label Container with Hazardous Waste Tag collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Secondary Containment Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs improper Improper Disposal (Sink/Trash) store_waste->improper PROHIBITED disposal Professional Disposal (Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Operational Guide for Handling 5-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 5-Amino-2-fluorobenzoic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical, minimizing exposure risks and ensuring a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 56741-33-4[1]

  • Synonyms: 2-Amino-5-fluorobenzoic acid, 5-Fluoroanthranilic acid[2][3]

Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationStandard
Eye and Face Chemical goggles or safety glasses. A face shield is also recommended.29 CFR 1910.133[1]
Hand Protective gloves.29 CFR 1910.138[1]
Respiratory Required when dust is generated or in case of inadequate ventilation. A dust mask type N95 (US) is a suitable option.29 CFR 1910.134[1]
Body Wear suitable protective clothing to prevent skin exposure.
Foot Safety shoes.29 CFR 1910.136[1]

Immediate Safety and First Aid Measures

Emergency eyewash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Seek medical attention.[1][2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2]
Eye Contact Immediately and thoroughly flush eyes with water for at least 15 minutes, also under the eyelids. If present, remove contact lenses if it is easy to do so. Continue rinsing and seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice.[1]

Operational Plan: Handling and Storage

Handling Protocol:

  • Preparation: Ensure a well-ventilated work station. Read and understand all safety precautions before handling.[1]

  • Personal Protective Equipment: Wear all required PPE as detailed in the table above.

  • Handling: Avoid breathing dust, mist, or spray.[1] Avoid contact with skin and eyes.[1]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

Storage Protocol:

  • Container: Keep the container tightly closed when not in use.[1]

  • Environment: Store in a dry, cool (2 - 8 °C), and well-ventilated area.[1] Use an explosion-proof refrigerator for storage.[1]

  • Special Conditions: This material is air and light sensitive; store under an inert gas.[1]

  • Incompatibilities: Keep away from heat, sparks, flames, and strong oxidizing agents.[1]

Disposal Plan

Waste Collection:

  • Sweep or shovel spills into an appropriate, suitable, and closed container for disposal, minimizing dust generation.[1][2]

Disposal Method:

  • Dispose of the contents and container at an approved waste disposal plant.[1][2] This may involve removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Do not allow the product to enter drains or be released into the environment.[5]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A 1. Preparation - Ensure well-ventilated area - Review Safety Data Sheet B 2. Don PPE - Goggles & Face Shield - Protective Gloves - Lab Coat - N95 Respirator (if needed) A->B Proceed C 3. Chemical Handling - Avoid dust generation - Avoid contact with skin/eyes B->C Proceed D 4. Post-Handling - Decontaminate work area - Wash hands thoroughly C->D Task Complete G Emergency Procedures - Eye Wash/Safety Shower - First Aid as per protocol - Seek medical attention C->G In case of Exposure E 5. Storage - Tightly sealed container - Cool, dry, well-ventilated area - Under inert gas D->E Store Chemical F 6. Waste Disposal - Collect in labeled container - Dispose via approved facility D->F Dispose of Waste

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.